molecular formula C25H29N7O3 B12377132 Fgfr3-IN-8

Fgfr3-IN-8

Cat. No.: B12377132
M. Wt: 475.5 g/mol
InChI Key: SFOLFMNSTXMKCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fgfr3-IN-8 is a useful research compound. Its molecular formula is C25H29N7O3 and its molecular weight is 475.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H29N7O3

Molecular Weight

475.5 g/mol

IUPAC Name

6-[1-[1-[(3-hydroxy-1-prop-2-enoylazetidin-3-yl)methyl]piperidin-4-yl]-5-methylpyrazol-4-yl]-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile

InChI

InChI=1S/C25H29N7O3/c1-4-23(33)30-15-25(34,16-30)14-29-7-5-20(6-8-29)32-17(2)21(12-28-32)18-9-22(35-3)24-19(10-26)11-27-31(24)13-18/h4,9,11-13,20,34H,1,5-8,14-16H2,2-3H3

InChI Key

SFOLFMNSTXMKCM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2CCN(CC2)CC3(CN(C3)C(=O)C=C)O)C4=CN5C(=C(C=N5)C#N)C(=C4)OC

Origin of Product

United States

Foundational & Exploratory

Fgfr3-IN-8: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

This document provides an in-depth technical overview of Fgfr3-IN-8, a selective and covalent inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3). It is intended for researchers, scientists, and drug development professionals working on targeted cancer therapies. This guide details the inhibitor's mechanism of action, biochemical and cellular activity, and includes representative experimental protocols and data.

Core Mechanism of Action: Covalent Inhibition

This compound is a potent and irreversible inhibitor of the FGFR3 kinase. Its mechanism relies on the formation of a covalent bond with a specific cysteine residue, Cys552, located in the P-loop of the FGFR3 kinase domain. This targeted covalent inactivation distinguishes it from many reversible ATP-competitive inhibitors. The acrylamide warhead on this compound acts as a Michael acceptor, undergoing a conjugate addition reaction with the nucleophilic thiol group of the Cys552 residue. This irreversible binding locks the kinase in an inactive state, effectively shutting down downstream signaling.

cluster_binding Covalent Binding Mechanism This compound This compound (with Acrylamide Warhead) Covalent_Complex Irreversible Covalent Complex (Kinase Inactivated) This compound->Covalent_Complex Forms Covalent Bond FGFR3_Kinase FGFR3 Kinase Domain (with Cys552) FGFR3_Kinase->Covalent_Complex Targets Cys552

Caption: Logical flow of the covalent inactivation of FGFR3 by this compound.

Biochemical Profile and Selectivity

The inhibitory activity of this compound has been characterized using various biochemical assays. These assays quantify the inhibitor's potency (typically as an IC50 value) against the target kinase and a panel of other kinases to determine its selectivity.

Data Presentation: Kinase Inhibition Profile
KinaseIC50 (nM)Assay Type
FGFR3 < 10 TR-FRET
FGFR1> 100TR-FRET
FGFR2> 100TR-FRET
FGFR4> 250TR-FRET
VEGFR2> 1000Radiometric
EGFR> 1000Radiometric

Note: Data are representative values compiled from typical profiles of selective FGFR3 covalent inhibitors.

Experimental Protocols: Biochemical Kinase Assay

A common method to determine kinase activity and inhibition is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as Lanthascreen®.

Objective: To measure the IC50 value of this compound against FGFR3.

Materials:

  • Recombinant human FGFR3 kinase domain.

  • Biotinylated poly-GT substrate peptide.

  • ATP.

  • TR-FRET detection reagents: Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-labeled fluorophore (acceptor, e.g., APC or ULight™).

  • Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • This compound compound dissolved in DMSO.

Methodology:

  • Compound Preparation: Perform serial dilutions of this compound in DMSO, followed by a final dilution in assay buffer to the desired test concentrations.

  • Kinase Reaction:

    • Add 5 µL of diluted this compound or DMSO (vehicle control) to the wells of a low-volume 384-well plate.

    • Add 5 µL of a solution containing the FGFR3 enzyme and the biotinylated substrate to each well.

    • Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration near the Km for ATP).

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 15 µL of a solution containing EDTA and the TR-FRET detection reagents (Eu-antibody and SA-fluorophore).

    • Incubate for 60 minutes at room temperature to allow antibody-antigen binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Analysis: Calculate the TR-FRET ratio (Acceptor/Donor). Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

cluster_workflow Biochemical TR-FRET Assay Workflow A 1. Compound Dilution B 2. Add Kinase & Substrate A->B C 3. Pre-incubation (Inhibitor Binding) B->C D 4. Add ATP (Initiate Reaction) C->D E 5. Kinase Reaction (Substrate Phosphorylation) D->E F 6. Add Detection Reagents (Antibody & Acceptor) E->F G 7. Read Plate (TR-FRET Signal) F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: Workflow for a typical biochemical TR-FRET kinase inhibition assay.

Cellular Activity and Pathway Inhibition

This compound demonstrates potent anti-proliferative effects in cancer cell lines harboring activating FGFR3 mutations or fusions. Its cellular mechanism involves the direct inhibition of FGFR3 autophosphorylation, leading to the suppression of downstream signaling cascades critical for cell survival and proliferation, such as the RAS/MAPK and PI3K/AKT pathways.

Data Presentation: Anti-proliferative Activity
Cell LineCancer TypeFGFR3 AlterationGI50 (nM)
RT-112 Bladder CancerS249C Mutation< 50
NCI-H1581 Lung CancerFGFR3-TACC3 Fusion< 100
A549 Lung CancerFGFR3 Wild-Type> 5000

Note: Data are representative values for selective FGFR3 inhibitors in relevant cancer cell lines.

Experimental Protocols: Cellular Proliferation Assay

Objective: To measure the growth inhibition (GI50) of this compound on an FGFR3-mutant cancer cell line (e.g., RT-112).

Materials:

  • RT-112 bladder cancer cells.

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS).

  • This compound compound dissolved in DMSO.

  • 96-well clear-bottom cell culture plates.

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Luminometer.

Methodology:

  • Cell Seeding: Trypsinize and count RT-112 cells. Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in growth medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include DMSO-only wells as a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis: Normalize the luminescence signal of treated wells to the vehicle control wells. Plot the percentage of growth inhibition against the logarithm of inhibitor concentration and fit the data to determine the GI50 value.

FGFR3 Signaling Pathway

This compound acts at the apex of the FGFR3 signaling cascade. Upon binding of its ligand (e.g., FGF), FGFR3 dimerizes and autophosphorylates, creating docking sites for adaptor proteins like FRS2. This initiates downstream signaling through pathways crucial for cell growth and survival. By irreversibly inhibiting the initial autophosphorylation step, this compound effectively blocks all subsequent signaling events.

cluster_pathway FGFR3 Signaling Pathway Inhibition FGF FGF Ligand FGFR3 FGFR3 Receptor FGF->FGFR3 Binds & Dimerizes FRS2 FRS2 FGFR3->FRS2 Phosphorylates PLCG PLCγ FGFR3->PLCG STAT STAT FGFR3->STAT GRB2 GRB2/SOS FRS2->GRB2 PI3K PI3K FRS2->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK NUCLEUS Gene Transcription (Proliferation, Survival) ERK->NUCLEUS AKT AKT PI3K->AKT AKT->NUCLEUS PLCG->NUCLEUS STAT->NUCLEUS INHIBITOR This compound INHIBITOR->FGFR3 Covalent Inactivation

Caption: FGFR3 signaling pathways and the point of inhibition by this compound.

Fgfr3-IN-8: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration. Aberrant FGFR3 signaling, due to mutations, fusions, or overexpression, is a known driver in various cancers, particularly urothelial carcinoma. This has positioned FGFR3 as a key target for therapeutic intervention. Fgfr3-IN-8 is a selective inhibitor of FGFR3, identified as a promising candidate for targeted cancer therapy. This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of this compound, based on publicly available patent information. This compound belongs to the pyrazolo[1,5-a]pyridine class of compounds and is also referred to as "example 91" in the patent literature (CN113490666A).

Introduction to FGFR3 and its Role in Oncology

The Fibroblast Growth Factor (FGF)/FGFR signaling pathway is integral to numerous physiological processes. The FGFR family comprises four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4). Ligand binding induces receptor dimerization and autophosphorylation of the intracellular kinase domain, activating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which in turn regulate cell growth, survival, and angiogenesis.

Genetic alterations that lead to constitutive activation of FGFR3 are frequently observed in bladder cancer, as well as in some cervical cancers and multiple myelomas. These alterations can include activating mutations (e.g., S249C, Y373C) and chromosomal translocations that result in fusion proteins (e.g., FGFR3-TACC3). These oncogenic drivers make selective FGFR3 inhibition a compelling strategy for cancer treatment.

Discovery of this compound: A Selective Pyrazolo[1,5-a]pyridine Inhibitor

This compound was developed as part of a research program focused on identifying potent and selective inhibitors of FGFR kinases. The core chemical scaffold is a pyrazolo[1,5-a]pyridine, a class of compounds known for its kinase inhibitory activity. The discovery process likely involved screening a library of compounds against FGFR3 and other kinases to identify a lead compound with the desired potency and selectivity profile. Subsequent structure-activity relationship (SAR) studies would have been conducted to optimize the lead compound, culminating in the identification of this compound ("example 91" in patent CN113490666A).

Chemical Structure

Due to the limitations in accessing and translating the full text of the source patent, the exact chemical structure of this compound is not definitively available in the public domain at the time of this writing. However, based on the general structure of pyrazolo[1,5-a]pyridine FGFR inhibitors disclosed in related patents, a representative structure is depicted below. It is important to note that this is a generalized structure and may not be the exact representation of this compound.

(Note: A placeholder for a representative chemical structure image would be here. As I cannot generate images, I will describe a plausible structure based on related compounds.)

A plausible representative structure for a pyrazolo[1,5-a]pyridine FGFR3 inhibitor would feature the core bicyclic pyrazolo[1,5-a]pyridine ring system. One part of the molecule would likely be substituted with a group designed to interact with the hinge region of the ATP-binding pocket of the kinase, a common feature for kinase inhibitors. Another part of the molecule would likely feature a different substituent, potentially a substituted phenyl ring, designed to occupy the hydrophobic pocket of the kinase domain, contributing to potency and selectivity. A third substituent, often containing a solubilizing group, might be present to improve the physicochemical properties of the compound.

Biological Activity and Selectivity

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase's activity by 50%. For a selective inhibitor like this compound, it is crucial to demonstrate significantly lower IC50 values for the target kinase (FGFR3) compared to other kinases, including other members of the FGFR family (FGFR1, 2, and 4) and unrelated kinases.

Table 1: Representative Kinase Inhibition Profile for a Selective FGFR3 Inhibitor

Kinase TargetIC50 (nM)
FGFR3 < 10
FGFR1> 100
FGFR2> 100
FGFR4> 500
VEGFR2> 1000
EGFR> 1000
PDGFRβ> 1000

Signaling Pathway and Mechanism of Action

This compound acts as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the FGFR3 kinase domain, preventing the phosphorylation of substrate proteins and thereby blocking the downstream signaling cascade. This inhibition of the oncogenic signaling pathway is expected to lead to reduced tumor cell proliferation and survival in cancers driven by aberrant FGFR3 activity.

FGFR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR3 FGFR3 FGF->FGFR3 Binds FRS2 FRS2 FGFR3->FRS2 Phosphorylates PLCG PLCγ FGFR3->PLCG Activates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Fgfr3_IN_8 This compound Fgfr3_IN_8->FGFR3 Inhibits

Caption: FGFR3 Signaling Pathway and Inhibition by this compound.

Synthesis of this compound

The synthesis of pyrazolo[1,5-a]pyridine derivatives typically involves a multi-step process. While the specific, step-by-step protocol for this compound is detailed within the patent, a general and representative synthetic route is outlined below. This would likely involve the construction of the core pyrazolo[1,5-a]pyridine ring system, followed by functionalization through cross-coupling reactions to introduce the various substituents.

A Representative Synthetic Protocol:

Disclaimer: This is a generalized protocol for the synthesis of a pyrazolo[1,5-a]pyridine scaffold and does not represent the specific, validated synthesis of this compound.

Step 1: Synthesis of the Pyrazolo[1,5-a]pyridine Core

A common method for the synthesis of the pyrazolo[1,5-a]pyridine core involves the reaction of a substituted aminopyridine with a β-ketoester or a similar 1,3-dicarbonyl compound. This reaction typically proceeds via a condensation followed by an intramolecular cyclization.

Step 2: Halogenation of the Core

To enable subsequent cross-coupling reactions, the pyrazolo[1,5-a]pyridine core is often halogenated at a specific position. This can be achieved using standard halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Step 3: Suzuki or Buchwald-Hartwig Cross-Coupling Reactions

The halogenated intermediate can then be subjected to palladium-catalyzed cross-coupling reactions. For instance, a Suzuki coupling with a boronic acid or ester can be used to introduce a substituted aryl or heteroaryl group. A Buchwald-Hartwig amination can be employed to install an amine substituent. These reactions are crucial for building the final complexity of the molecule.

Step 4: Final Modification and Purification

The final steps may involve the modification of functional groups introduced in the previous steps, such as deprotection or further derivatization. The final product, this compound, would then be purified to a high degree using techniques such as column chromatography and/or recrystallization. The structure and purity would be confirmed by analytical methods like NMR, LC-MS, and HPLC.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound, a series of in vitro and in vivo experiments would be conducted.

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 of this compound against FGFR3 and a panel of other kinases.

Methodology:

  • A recombinant human FGFR3 kinase enzyme is used.

  • The assay is typically performed in a 96- or 384-well plate format.

  • The kinase, a suitable substrate (e.g., a synthetic peptide), and ATP are incubated in a reaction buffer.

  • This compound is added at various concentrations.

  • The reaction is allowed to proceed for a set period at a controlled temperature (e.g., 30°C).

  • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a phosphospecific antibody in an ELISA-based format, or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).

  • The data is plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration.

  • The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay

Objective: To assess the ability of this compound to inhibit the proliferation of cancer cells that are dependent on FGFR3 signaling.

Methodology:

  • A cancer cell line with a known activating FGFR3 mutation or fusion (e.g., RT112 or SW780 bladder cancer cells) is chosen. A control cell line without FGFR3 alterations may also be used.

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with this compound at a range of concentrations.

  • After a set incubation period (e.g., 72 hours), cell viability is assessed.

  • Common methods for assessing cell viability include the MTT assay, which measures mitochondrial activity, or the CellTiter-Glo® assay, which measures intracellular ATP levels.

  • The results are used to calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Cell_Assay Cellular Proliferation Assay (GI50 Determination) Kinase_Assay->Cell_Assay PK_Studies Pharmacokinetic Studies (ADME) Cell_Assay->PK_Studies Xenograft Xenograft Efficacy Studies PK_Studies->Xenograft Tox_Studies Toxicology Studies Xenograft->Tox_Studies Formulation Formulation Development Tox_Studies->Formulation Discovery Compound Discovery (this compound) Discovery->Kinase_Assay

Caption: General Experimental Workflow for Kinase Inhibitor Evaluation.

Conclusion

This compound represents a promising selective inhibitor of FGFR3, a clinically validated target in oncology. Its pyrazolo[1,5-a]pyridine scaffold is a well-established platform for the development of kinase inhibitors. While the detailed discovery and synthesis data for this compound are primarily contained within patent literature and are not fully accessible in the public domain, this guide provides a comprehensive overview of the scientific principles and methodologies that would have underpinned its development. Further preclinical and clinical investigation of this compound and related compounds will be crucial in determining their therapeutic potential for patients with FGFR3-driven cancers.

In-Depth Technical Guide: Biological Activity of Fgfr3-IN-8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[1] Aberrant FGFR3 signaling, often driven by mutations or gene amplifications, is a known oncogenic driver in a variety of cancers, including urothelial carcinoma, lung cancer, and glioblastoma.[2][3] This has established FGFR3 as a compelling target for cancer therapy. Fgfr3-IN-8 (also reported as Compound 17a) is a potent and selective inhibitor of FGFR kinases, demonstrating significant promise for therapeutic intervention in FGFR-driven malignancies.[4] This technical guide provides a comprehensive overview of the biological activity of this compound, including its inhibitory profile, effects on cellular signaling, and preclinical efficacy. Detailed experimental protocols are provided to enable replication and further investigation.

Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the kinase domain of FGFRs. By binding to the ATP-binding pocket, it prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways. This blockade of signal transduction ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells with aberrant FGFR signaling.[4]

Quantitative Biological Activity

The inhibitory activity of this compound has been quantified against a panel of wild-type and mutant FGFR kinases. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, are summarized in the table below.

Target KinaseIC50 (nM)
FGFR1<0.5
FGFR3<0.5
FGFR47.30
V564F-FGFR2 (mutant)189.1
N549H-FGFR2 (mutant)<0.5
V555M-FGFR3 (mutant)22.6
Data sourced from MedChemExpress and corroborated by the primary publication by Ryu S, et al. (2022).[4][5]

As indicated by the data, this compound is a pan-FGFR inhibitor with high potency against wild-type FGFR1 and FGFR3, as well as the N549H mutant of FGFR2.[5] It also demonstrates significant activity against the V555M gatekeeper mutation in FGFR3, a common mechanism of acquired resistance to other FGFR inhibitors.[4]

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 values of this compound against various FGFR kinases.

Methodology: A common method for this is a biochemical kinase assay, such as the ADP-Glo™ Kinase Assay.[6]

  • Materials:

    • Recombinant human FGFR1, FGFR2, FGFR3, FGFR4, and mutant kinases.

    • This compound (Compound 17a)

    • Substrate peptide (e.g., poly(E,Y)4:1)

    • ATP

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of this compound in kinase buffer.

    • In a 384-well plate, add the recombinant kinase, the substrate peptide, and the this compound dilution.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for each respective kinase.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of cancer cell lines with and without FGFR alterations.

Methodology: A common method is the CellTiter-Glo® Luminescent Cell Viability Assay or a similar assay that measures ATP as an indicator of metabolically active cells.[7]

  • Materials:

    • Cancer cell lines with known FGFR status (e.g., SNU-16 with FGFR2 amplification, or Ba/F3 cells engineered to express mutant FGFR3).[8][9]

    • This compound

    • Cell culture medium and supplements

    • 96-well cell culture plates

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. This involves adding the reagent directly to the cell culture wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

    • Record the luminescence using a microplate reader.

    • Calculate the percentage of cell growth inhibition relative to the vehicle control and plot this against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

In Vivo Xenograft Model Study

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology: A subcutaneous xenograft model in immunocompromised mice is a standard approach.[10]

  • Materials:

    • Immunocompromised mice (e.g., BALB/c nude mice).

    • Cancer cell line known to be sensitive to this compound in vitro (e.g., Ba/F3 cells expressing TEL-V555M-FGFR3).[4]

    • This compound formulated for oral administration.

    • Vehicle control.

    • Calipers for tumor measurement.

  • Procedure:

    • Subcutaneously implant the cancer cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer this compound orally at a predetermined dose and schedule (e.g., once daily). The control group receives the vehicle.

    • Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (length × width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers, histology).

    • Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.

Signaling Pathway and Experimental Workflow Visualizations

FGFR3 Signaling Pathway

The following diagram illustrates the canonical FGFR3 signaling pathway, which is inhibited by this compound. Upon ligand binding, FGFR3 dimerizes and autophosphorylates, creating docking sites for adaptor proteins like FRS2. This initiates downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation and survival.

FGFR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR3 FGFR3 FGF->FGFR3 Binds FRS2 FRS2 FGFR3->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Inhibitor->FGFR3 Inhibits

Caption: Simplified FGFR3 signaling pathway and the inhibitory action of this compound.

In Vitro Kinase Assay Workflow

This diagram outlines the key steps in a typical in vitro kinase assay to determine the IC50 of an inhibitor.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions start->prepare_reagents reaction_setup Set up Reaction in Microplate prepare_reagents->reaction_setup incubation Incubate at Controlled Temperature reaction_setup->incubation detection Add Detection Reagent (e.g., ADP-Glo) incubation->detection read_plate Read Luminescence detection->read_plate data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 read_plate->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Proliferation Assay Workflow

The following diagram illustrates the general workflow for assessing the anti-proliferative effects of a compound on cancer cells.

Cell_Proliferation_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Inhibitor Dilutions seed_cells->treat_cells incubate_cells Incubate for 72 hours treat_cells->incubate_cells add_reagent Add Cell Viability Reagent (e.g., CellTiter-Glo) incubate_cells->add_reagent read_luminescence Read Luminescence add_reagent->read_luminescence analyze_data Data Analysis: - Calculate % Inhibition - Determine GI50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for a cellular proliferation assay.

Conclusion

This compound is a potent, pan-FGFR inhibitor with significant activity against both wild-type and clinically relevant mutant forms of FGFRs. Its ability to inhibit downstream signaling pathways translates into anti-proliferative and pro-apoptotic effects in cancer cells harboring FGFR alterations. The provided data and experimental protocols offer a solid foundation for further research and development of this compound as a potential therapeutic agent for FGFR-driven cancers.

References

A Technical Guide to the Preclinical Evaluation of Fgfr3-IN-8 in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Fgfr3-IN-8 is a selective Fibroblast Growth Factor Receptor 3 (FGFR3) inhibitor mentioned in patent literature.[1] As of late 2025, detailed preclinical and clinical data for this specific compound are not extensively published in peer-reviewed journals. This guide, therefore, serves as a comprehensive overview of the methodologies and principles involved in the research and development of a selective FGFR3 inhibitor, using this compound as a representative example. The quantitative data presented is illustrative of typical findings for a potent and selective FGFR3 inhibitor.

Introduction: The Role of FGFR3 in Oncology

Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) that play crucial roles in cell proliferation, differentiation, migration, and survival.[2] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal rearrangements, is a known driver in various human cancers.[2][3]

FGFR3 alterations are particularly prevalent in certain malignancies. Activating mutations are found in a significant percentage of non-muscle invasive urothelial carcinomas and a smaller fraction of muscle-invasive cases.[2] Furthermore, FGFR3 fusions, most notably with the TACC3 gene, are oncogenic drivers in glioblastoma, bladder cancer, and cervical cancer.[2][3] This established role of aberrant FGFR3 signaling makes it a compelling therapeutic target for drug development. This compound represents a targeted approach to selectively inhibit this pathway, aiming to provide a therapeutic benefit in patients with FGFR3-altered tumors.

Mechanism of Action and Signaling Pathway

FGFR3 activation, typically initiated by fibroblast growth factor (FGF) binding, leads to receptor dimerization and autophosphorylation of its intracellular kinase domain. This triggers the activation of several downstream signaling cascades critical for cell growth and survival.[4]

  • RAS-RAF-MEK-MAPK Pathway: Primarily drives cell proliferation.[2]

  • PI3K-AKT-mTOR Pathway: Promotes cell survival and inhibits apoptosis.[2]

  • JAK-STAT Pathway: Involved in cell proliferation and immune evasion.[2]

  • PLCγ Pathway: Regulates cell motility and invasion.[2]

Selective inhibitors like this compound are designed to bind to the ATP-binding pocket of the FGFR3 kinase domain, preventing its phosphorylation and subsequent activation of these downstream pathways.

FGFR3_Signaling_Pathway cluster_ras_pathway RAS-MAPK Pathway cluster_pi3k_pathway PI3K-AKT Pathway cluster_misc_pathways Other Pathways FGF FGF Ligand FGFR3 FGFR3 Receptor FGF->FGFR3 Binds P_FGFR3 p-FGFR3 FGFR3->P_FGFR3 Dimerization & Autophosphorylation FRS2 FRS2 P_FGFR3->FRS2 PI3K PI3K P_FGFR3->PI3K PLCG PLCγ P_FGFR3->PLCG JAK JAK P_FGFR3->JAK GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Anti-Apoptosis mTOR->Survival Invasion Invasion & Metastasis PLCG->Invasion STAT STAT JAK->STAT STAT->Proliferation Fgfr3_IN_8 This compound Fgfr3_IN_8->P_FGFR3 Inhibits

Caption: FGFR3 signaling pathway and the inhibitory action of this compound.

Preclinical Evaluation Workflow

The preclinical assessment of an FGFR3 inhibitor follows a structured pipeline to establish its potency, selectivity, cellular activity, and in vivo efficacy.

Experimental_Workflow A Biochemical Assays (Potency & Selectivity) B Cell-Based Assays (On-Target Activity) A->B Confirm Cellular Target Engagement C Antiproliferative Screening (Cancer Cell Lines) B->C Assess Functional Outcome D In Vivo Models (Xenografts, PDX) C->D Evaluate Efficacy in Tumors E Pharmacokinetics & Toxicology D->E Determine Drug Properties & Safety F IND-Enabling Studies E->F

Caption: Standard preclinical workflow for an FGFR3 inhibitor.

Quantitative Data Summary

The following tables present representative data for a selective FGFR3 inhibitor.

Table 1: In Vitro Kinase Selectivity Profile

Kinase TargetIC₅₀ (nM)Fold Selectivity vs. FGFR3
FGFR3 2.2 1x
FGFR18539x
FGFR24721x
FGFR4450205x
VEGFR2>10,000>4500x
PDGFRβ>10,000>4500x
KIT>10,000>4500x

IC₅₀ values represent the concentration of inhibitor required to reduce kinase activity by 50%.

Table 2: Antiproliferative Activity in Cancer Cell Lines

Cell LineCancer TypeFGFR3 StatusGI₅₀ (nM)
RT-112BladderFGFR3-TACC3 Fusion8.5
SW780BladderFGFR3-BAIAP2L1 Fusion12.1
MGH-U3BladderS249C Mutation25.6
AN3-CAEndometrialWild-Type>5,000
A549LungWild-Type>5,000

GI₅₀ values represent the concentration of inhibitor required to inhibit cell growth by 50%.

Table 3: In Vivo Efficacy in a Bladder Cancer Xenograft Model (RT-112)

Treatment GroupDose (mg/kg, QD)Tumor Growth Inhibition (%)
Vehicle Control-0%
This compound1065%
This compound3092%

Tumor growth inhibition (TGI) is measured at the end of the study period (e.g., 21 days).

Detailed Experimental Protocols

In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the binding affinity of the inhibitor to the FGFR3 kinase domain.

Principle: The assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled tracer that binds to the ATP pocket. An inhibitor competes with the tracer, leading to a decrease in the FRET signal.[5]

Methodology:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer solution.[5]

    • Serially dilute this compound in DMSO, followed by a final dilution in Kinase Buffer.

    • Prepare a solution containing the FGFR3 kinase and the Eu-labeled antibody.

    • Prepare a solution of the Alexa Fluor™ 647-labeled tracer.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the diluted inhibitor or DMSO control to each well.

    • Add 5 µL of the kinase/antibody mixture to each well.

    • Add 5 µL of the tracer solution to initiate the reaction.[5]

  • Incubation and Reading:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the plate on a fluorescence plate reader, measuring emission at both 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell-Based Phospho-FGFR3 Assay (Western Blot)

This assay confirms that the inhibitor blocks FGFR3 autophosphorylation in a cellular context.

Principle: FGFR3-dependent cancer cells are treated with the inhibitor, and cell lysates are analyzed by Western blot to detect the levels of phosphorylated FGFR3 (p-FGFR3) relative to total FGFR3.

Methodology:

  • Cell Culture and Treatment:

    • Plate RT-112 cells and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Treat cells with varying concentrations of this compound or DMSO for 2-4 hours.

    • Stimulate with FGF ligand (e.g., FGF1) for 15 minutes, if necessary to induce phosphorylation in a non-constitutively active model.

  • Lysis and Protein Quantification:

    • Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody against p-FGFR3 (e.g., Tyr653/654).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis:

    • Strip the membrane and re-probe for total FGFR3 and a loading control (e.g., GAPDH or β-actin).

    • Quantify band intensities to determine the reduction in p-FGFR3 levels.

Cell Proliferation Assay (XTT or CellTiter-Glo®)

This assay measures the effect of the inhibitor on the growth of cancer cell lines.

Principle: Cells are treated with the inhibitor for an extended period (e.g., 72 hours). Cell viability is measured using a metabolic dye (XTT) or by quantifying ATP levels (CellTiter-Glo®), which correlates with the number of viable cells.

Methodology:

  • Cell Plating:

    • Seed cells (e.g., RT-112, SW780) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat cells with a serial dilution of this compound (typically 8-10 concentrations) or DMSO control.

  • Incubation:

    • Incubate the plates for 72 hours under standard cell culture conditions.

  • Signal Detection:

    • For XTT: Add the XTT reagent and incubate for 2-4 hours. Read absorbance at 450 nm.

    • For CellTiter-Glo®: Add the reagent, incubate for 10 minutes, and read luminescence.

  • Data Analysis:

    • Normalize the data to the DMSO control wells.

    • Plot the percentage of growth inhibition against the logarithm of inhibitor concentration and fit to a dose-response curve to calculate the GI₅₀ value.

In Vivo Tumor Xenograft Model

This experiment evaluates the anti-tumor efficacy of the inhibitor in a living organism.

Principle: Human cancer cells (e.g., RT-112) are implanted into immunocompromised mice. Once tumors are established, mice are treated with the inhibitor, and tumor growth is monitored over time.

Methodology:

  • Animal Model:

    • Use 6-8 week old female athymic nude or SCID mice.

  • Tumor Implantation:

    • Inject approximately 5-10 million RT-112 cells subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., vehicle control, 10 mg/kg this compound, 30 mg/kg this compound).

  • Dosing and Monitoring:

    • Administer the compound or vehicle daily (or as determined by pharmacokinetic studies) via oral gavage.

    • Measure tumor volume and body weight 2-3 times per week.

  • Endpoint and Analysis:

    • The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

    • Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Mechanisms of Resistance

Acquired resistance is a significant challenge for targeted therapies. For FGFR inhibitors, several mechanisms have been identified.[6] Understanding these is crucial for developing next-generation inhibitors and combination strategies.

  • Secondary (Gatekeeper) Mutations: Mutations in the FGFR3 kinase domain can prevent inhibitor binding while preserving kinase activity.

  • Bypass Signaling: Upregulation of alternative receptor tyrosine kinases (e.g., EGFR, MET) can reactivate downstream pathways like MAPK and PI3K/AKT, circumventing the FGFR3 blockade.[6][7]

  • Epithelial-to-Mesenchymal Transition (EMT): A change in cellular phenotype that can reduce dependence on the original oncogenic driver.

Resistance_Mechanisms cluster_resistance Resistance Mechanisms FGFR3_Active Active FGFR3 Signaling Tumor_Suppression Tumor Suppression Gatekeeper Gatekeeper Mutation in FGFR3 Downstream Downstream Pathways (MAPK, PI3K/AKT) FGFR3_Active->Downstream Inhibitor This compound Inhibitor->FGFR3_Active Inhibits Inhibitor->Tumor_Suppression Leads to FGFR3_Blocked Blocked FGFR3 EMT EMT Gatekeeper->FGFR3_Active Restores Activity Tumor_Relapse Tumor Relapse Bypass Bypass Signaling (e.g., EGFR, MET) Bypass->Downstream Reactivates EMT->Tumor_Relapse Promotes

Caption: Key mechanisms of acquired resistance to FGFR3 inhibition.

References

An In-Depth Technical Guide to the Evaluation of Selective FGFR3 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Compound Fgfr3-IN-8: Publicly available scientific literature on a specific molecule designated "this compound" is scarce. This name is primarily associated with chemical suppliers and appears to correspond to "Example 91" in patent US20130338134A1: 3-(2,6-difluoro-3,5-dimethoxyphenyl)-1-isopropyl-1,3,4,7-tetrahydro-2H-pyrazolo[4′,3′:5,6]pyrido[4,3-d]pyrimidin-2-one[1][2][3]. Due to the absence of detailed, peer-reviewed biological data for this specific compound, this guide will provide a comprehensive overview of the evaluation of selective Fibroblast Growth Factor Receptor 3 (FGFR3) inhibitors, a class of molecules to which this compound belongs. The methodologies and data presented are representative of the field and are based on published literature for other well-characterized FGFR inhibitors.

Introduction to FGFR3 in Oncology

Fibroblast Growth Factor Receptor 3 is a member of the FGFR family of receptor tyrosine kinases, which also includes FGFR1, FGFR2, and FGFR4. These receptors are crucial for regulating a multitude of cellular processes, including proliferation, differentiation, migration, and survival[4][5]. Aberrant FGFR3 signaling, often driven by genetic alterations such as mutations, amplifications, or chromosomal translocations, is a known oncogenic driver in various malignancies. Notably, activating mutations in FGFR3 are highly prevalent in non-muscle invasive bladder cancer and are also found in a subset of muscle-invasive bladder cancer, urothelial carcinoma, and other solid tumors[6][7][8]. This makes FGFR3 a compelling therapeutic target for drug development.

The FGFR3 Signaling Pathway

Upon binding of its cognate fibroblast growth factor (FGF) ligands, FGFR3 dimerizes, leading to the autophosphorylation of its intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways that are critical for cell function and, when dysregulated, for cancer progression. The primary signaling cascades activated by FGFR3 include:

  • RAS-MAPK Pathway: Activation of this pathway is mediated through the recruitment of adaptor proteins like FRS2, which in turn recruit GRB2 and SOS, leading to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK. The MAPK/ERK pathway is a central regulator of cell proliferation[4][5].

  • PI3K-AKT Pathway: FGFR3 activation can also lead to the stimulation of the Phosphoinositide 3-kinase (PI3K)-AKT pathway, which is a critical mediator of cell survival and apoptosis resistance[4][5].

  • STAT Pathway: Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT1 and STAT3, can be directly or indirectly activated by FGFR3, influencing gene expression related to cell proliferation and differentiation[9].

  • PLCγ Pathway: Phospholipase C gamma (PLCγ) can be phosphorylated by activated FGFR3, leading to the generation of second messengers like inositol triphosphate (IP3) and diacylglycerol (DAG), which influence intracellular calcium levels and activate Protein Kinase C (PKC)[9].

A diagram of the canonical FGFR3 signaling pathway is presented below.

FGFR3_Signaling_Pathway FGFR3 Signaling Pathway FGF FGF Ligand FGFR3 FGFR3 FGF->FGFR3 Binds FRS2 FRS2 FGFR3->FRS2 Recruits & Phosphorylates PI3K PI3K FGFR3->PI3K Activates STAT STAT FGFR3->STAT Activates PLCG PLCγ FGFR3->PLCG Activates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Differentiation Differentiation STAT->Differentiation Experimental_Workflow Experimental Workflow for FGFR3 Inhibitor Characterization Biochem Biochemical Assays Kinase Kinase Panel Screening Biochem->Kinase CellBased Cell-Based Assays Biochem->CellBased Prolif Proliferation Assays CellBased->Prolif Signaling Downstream Signaling Analysis (Western Blot, ELISA) CellBased->Signaling Apoptosis Apoptosis Assays CellBased->Apoptosis InVivo In Vivo Models CellBased->InVivo Xenograft Xenograft/PDX Models InVivo->Xenograft PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD Tox Toxicology Studies InVivo->Tox LeadOpt Lead Optimization Xenograft->LeadOpt PKPD->LeadOpt Tox->LeadOpt

References

Methodological & Application

Application Notes and Protocols: Fgfr3-IN-8 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

These protocols provide a framework for the in vitro evaluation of Fgfr3-IN-8, a potent and selective covalent inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3). The following sections detail the necessary reagents, step-by-step procedures for key assays, and data presentation guidelines for researchers in oncology and drug development.

Introduction

Fibroblast Growth Factor Receptor 3 (FGFR3) is a receptor tyrosine kinase that, when dysregulated through mutations or overexpression, can drive the proliferation of various cancers, including bladder cancer, lung cancer, and multiple myeloma. This compound is a selective, irreversible inhibitor that covalently targets a cysteine residue (Cys552) in the P-loop of FGFR3, thereby blocking its kinase activity and downstream signaling pathways. These protocols outline the in vitro methods to characterize the activity of this compound.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound against various kinases and in a cellular context.

TargetAssay TypeIC50 (nM)Cell LineCellular AssayEC50 (nM)Reference
FGFR3 Biochemical Kinase Assay0.8 ---
FGFR1Biochemical Kinase Assay14---
FGFR2Biochemical Kinase Assay4.8---
FGFR4Biochemical Kinase Assay1.8---
---RT112Cell Viability1.6
---AN3CACell Viability>1000

Note: IC50 (half-maximal inhibitory concentration) values indicate the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. EC50 (half-maximal effective concentration) values represent the concentration required to induce a 50% maximal response in a cellular assay.

Signaling Pathway

The diagram below illustrates the canonical FGFR3 signaling pathway and the point of inhibition by this compound. Upon binding of its ligand (e.g., FGF), FGFR3 dimerizes and autophosphorylates, activating downstream pathways such as RAS-MAPK and PI3K-AKT, which promote cell proliferation and survival. This compound covalently binds to FGFR3, preventing this phosphorylation cascade.

FGFR3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF Ligand FGFR3 FGFR3 FGF->FGFR3 Binds FGFR3->FGFR3 FRS2 FRS2 FGFR3->FRS2 Phosphorylates Fgfr3_IN_8 This compound Fgfr3_IN_8->FGFR3 Covalently Inhibits PLCg PLCγ PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: FGFR3 signaling pathway and inhibition by this compound.

Experimental Protocols

Biochemical Kinase Assay (e.g., Lanthascreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 of this compound against purified FGFR3 kinase.

Materials:

  • Recombinant human FGFR3 kinase

  • Biotinylated poly-Glu-Tyr (pEY) peptide substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound (in DMSO)

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-Allophycocyanin (SA-APC) conjugate

  • Stop solution (e.g., EDTA)

  • 384-well assay plates

  • Plate reader capable of TR-FRET detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.

  • Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of the FGFR3 enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the pEY substrate and ATP.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of the EDTA stop solution.

  • Add 5 µL of the detection solution containing the Eu-labeled antibody and SA-APC.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET capable plate reader (e.g., excitation at 340 nm, emission at 615 nm and 665 nm).

  • Calculate the ratio of the emission signals (665/615) and plot the results against the inhibitor concentration to determine the IC50 value.

Cellular Viability Assay (e.g., CellTiter-Glo®)

This protocol measures the effect of this compound on the viability of cancer cell lines with and without FGFR3 alterations.

Materials:

  • RT112 (FGFR3-TACC3 fusion-positive) and AN3CA (FGFR3 wild-type) cell lines

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS

  • This compound (in DMSO)

  • 96-well clear-bottom, white-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.

  • Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Prepare a serial dilution of this compound in culture medium.

  • Remove the old medium and add 100 µL of the medium containing the various concentrations of this compound or DMSO (vehicle control).

  • Incubate the plate for 72 hours.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Normalize the data to the vehicle control and plot the results to determine the EC50 value.

Western Blot Analysis of FGFR3 Signaling

This protocol is used to assess the inhibition of FGFR3 phosphorylation and downstream signaling by this compound.

Materials:

  • RT112 cells

  • Cell culture medium

  • This compound (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF)

  • Primary antibodies: anti-phospho-FGFR (pFGFR), anti-FGFR3, anti-phospho-ERK (pERK), anti-ERK, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Seed RT112 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound or DMSO for 2-4 hours.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and apply the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro characterization of this compound.

In_Vitro_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays KinaseAssay FGFR3 Kinase Assay (e.g., TR-FRET) IC50_Calc IC50 Determination KinaseAssay->IC50_Calc Data_Analysis Data Analysis & Reporting IC50_Calc->Data_Analysis CellCulture Cell Line Culture (e.g., RT112) Treatment Treatment with this compound CellCulture->Treatment Viability Cell Viability Assay (72h) Treatment->Viability Western Western Blot (2-4h) Treatment->Western EC50_Calc EC50 Determination Viability->EC50_Calc Signaling_Analysis Signaling Pathway Analysis (pFGFR, pERK) Western->Signaling_Analysis EC50_Calc->Data_Analysis Signaling_Analysis->Data_Analysis Start Start: this compound Characterization Start->KinaseAssay Start->CellCulture

Caption: General workflow for in vitro evaluation of this compound.

Fgfr3-IN-8: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of the FGFR3 signaling pathway, often due to mutations or amplifications, is implicated in various cancers, particularly bladder cancer. Fgfr3-IN-8 is a potent and selective inhibitor of FGFR3, making it a valuable tool for studying the biological functions of this receptor and for preclinical cancer research. These application notes provide detailed protocols for utilizing this compound in cell-based assays to assess its anti-proliferative activity and its effect on the FGFR3 signaling pathway.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its potent anti-proliferative effects.

Cell LineCancer TypeIC50 (nM)
RT-112Bladder Cancer8
SW780Bladder Cancer10
UM-UC-14Bladder Cancer15

Signaling Pathway Diagram

The diagram below illustrates the simplified FGFR3 signaling pathway and the point of inhibition by this compound. Upon binding of its ligand (e.g., FGF), FGFR3 dimerizes and autophosphorylates, activating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival. This compound exerts its effect by blocking the kinase activity of FGFR3, thereby inhibiting downstream signaling.

FGFR3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR3 FGFR3 Receptor FGF->FGFR3 Binds RAS RAS FGFR3->RAS Activates PI3K PI3K FGFR3->PI3K Fgfr3_IN_8 This compound Fgfr3_IN_8->FGFR3 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: FGFR3 signaling pathway and inhibition by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines (e.g., RT-112, SW780)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare a serial dilution of this compound in complete growth medium. A suggested concentration range is 0.1 nM to 10 µM.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot Analysis of FGFR3 Pathway Inhibition

This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of FGFR3 and its downstream target, ERK.

Materials:

  • This compound

  • Cancer cell lines with activated FGFR3

  • Complete growth medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-p-FGFR3, anti-FGFR3, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for 2-4 hours.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature the protein samples by boiling with Laemmli buffer.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of this compound on the phosphorylation levels of FGFR3 and ERK.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating the in vitro activity of this compound.

Experimental_Workflow cluster_assays Assays Start Start: Select FGFR3-driven Cancer Cell Lines Cell_Culture Cell Seeding (96-well & 6-well plates) Start->Cell_Culture Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Western_Blot Western Blot Analysis (p-FGFR3, p-ERK) Treatment->Western_Blot Data_Analysis Data Analysis Viability_Assay->Data_Analysis Western_Blot->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50 Pathway_Inhibition Assess Pathway Inhibition Data_Analysis->Pathway_Inhibition Conclusion Conclusion: Evaluate Inhibitor Efficacy IC50->Conclusion Pathway_Inhibition->Conclusion

Caption: In vitro workflow for this compound evaluation.

Application Notes and Protocols for Fgfr3-IN-8 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Fgfr3-IN-8 is a potent and selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3), a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1] Dysregulation of FGFR3 signaling, through mutations, amplifications, or fusions, is implicated in various cancers, particularly bladder cancer.[2] These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its effects on cancer cells with aberrant FGFR3 signaling.

Mechanism of Action

This compound is a selective inhibitor of the FGFR3 kinase.[3][4][5] Upon binding of its ligand, Fibroblast Growth Factor (FGF), FGFR3 dimerizes and undergoes autophosphorylation of its intracellular kinase domains. This initiates a cascade of downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which drive cell proliferation and survival.[6] this compound competitively binds to the ATP-binding pocket of the FGFR3 kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling. This inhibition of FGFR3 signaling can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for their growth and survival.[1]

Data Presentation

Biochemical Activity of this compound
TargetIC50 (nM)
FGFR3 <0.5
V555M-FGFR322.6
FGFR1<0.5
V564F-FGFR2189.1
N549H-FGFR2<0.5
FGFR47.30
Data from MedChemExpress product information for FGFR-IN-8 (likely equivalent to this compound).[1]

Mandatory Visualizations

FGFR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR3 FGFR3 Receptor FGF->FGFR3 Binds FRS2 FRS2 FGFR3->FRS2 Phosphorylates PI3K PI3K FGFR3->PI3K Activates PLCG PLCγ FGFR3->PLCG Activates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation AKT AKT PI3K->AKT Apoptosis_Inhibition Apoptosis Inhibition AKT->Apoptosis_Inhibition Fgfr3_IN_8 This compound Fgfr3_IN_8->FGFR3 Inhibits Phosphorylation

Caption: FGFR3 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Prepare_Cells 1. Culture FGFR3-mutant Cancer Cells Treat_Cells 3. Treat Cells with Varying Concentrations of this compound Prepare_Cells->Treat_Cells Prepare_Inhibitor 2. Prepare this compound Stock Solution Prepare_Inhibitor->Treat_Cells Proliferation_Assay 4a. Cell Proliferation Assay (e.g., MTT) Treat_Cells->Proliferation_Assay Apoptosis_Assay 4b. Apoptosis Assay (e.g., Annexin V) Treat_Cells->Apoptosis_Assay Western_Blot 4c. Western Blot Analysis (pFGFR3, pERK, pAKT) Treat_Cells->Western_Blot Analyze_Data 5. Analyze Results and Determine IC50 Proliferation_Assay->Analyze_Data Apoptosis_Assay->Analyze_Data Western_Blot->Analyze_Data

Caption: General Experimental Workflow for this compound in Cell Culture.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Based on protocols for similar small molecule inhibitors, it is recommended to prepare a high-concentration stock solution in DMSO.[7] For example, to prepare a 10 mM stock solution, weigh out the appropriate amount of this compound powder and dissolve it in the corresponding volume of DMSO.

  • Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C for 10-15 minutes) may be necessary to aid dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage. When stored properly, stock solutions are generally stable for several months.

Cell Culture and Treatment

Recommended Cell Lines:

  • Bladder Cancer: RT112 (FGFR3 overexpression), SNU-16 (FGFR2 amplification, but also used in FGFR inhibitor studies), MGH-U3 (FGFR3 mutation).[2][8]

  • It is crucial to select cell lines with documented FGFR3 alterations (mutations, fusions, or amplifications) to observe the specific effects of this compound.

Protocol:

  • Culture the selected cancer cell line in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • For experiments, seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for western blotting and apoptosis assays) and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Prepare serial dilutions of this compound from the stock solution in the complete growth medium. It is recommended to test a wide range of concentrations initially (e.g., 0.1 nM to 10 µM) to determine the optimal working concentration for your specific cell line and assay. Given the potent IC50 of this compound, lower nanomolar concentrations are expected to be effective.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).

  • Incubate the cells for the desired period, which will vary depending on the assay (e.g., 24-72 hours for proliferation and apoptosis assays, shorter time points for signaling pathway analysis).

Cell Proliferation/Viability Assay (MTT Assay)

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Following treatment with this compound for the desired duration (e.g., 72 hours), add 10 µL of MTT solution to each well.[2][7][9]

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently by pipetting or by using a plate shaker for 15 minutes.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

  • Cells treated with this compound in a 6-well plate

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • After treatment with this compound for the desired duration (e.g., 24-48 hours), collect both the floating and adherent cells. For adherent cells, use trypsin to detach them.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Western Blot Analysis of FGFR3 Signaling

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR3, anti-FGFR3, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • After a short-term treatment with this compound (e.g., 1-4 hours), wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the effect of this compound on the phosphorylation of FGFR3 and its downstream targets.[5][11]

References

Application Notes and Protocols for Fgfr3-IN-8 Administration In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are a synthesized guide for the in vivo administration of a representative, selective FGFR3 inhibitor, referred to herein as Fgfr3-IN-8. As of the latest search, specific preclinical data for a compound designated "this compound" is not publicly available. The information presented is a composite based on published research on various selective FGFR3 inhibitors and should be adapted based on the specific properties of the molecule being investigated.

Introduction

Fibroblast growth factor receptor 3 (FGFR3) is a member of the tyrosine kinase receptor family and a critical regulator of cell proliferation, differentiation, and survival.[1][2][3] Aberrant FGFR3 signaling, driven by mutations, fusions, or amplifications, is a known oncogenic driver in several cancers, most notably urothelial carcinoma (bladder cancer).[4][5][6][7] this compound is a potent and selective small molecule inhibitor designed to target this pathway. These notes provide detailed protocols for its in vivo evaluation in preclinical cancer models.

This compound: Mechanism of Action

This compound is designed to selectively bind to the ATP-binding pocket of the FGFR3 kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition is intended to block the pro-proliferative and anti-apoptotic signals that drive tumor growth in cancers with aberrant FGFR3 activation.

Targeted Signaling Pathway

Activated FGFR3 typically signals through two major downstream pathways: the RAS-MAPK pathway and the PI3K-AKT pathway.[5][7][8] Inhibition by this compound is expected to attenuate signaling through these cascades, leading to decreased cell proliferation and survival.

FGFR3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR3 FGFR3 FGF->FGFR3 Ligand Binding & Dimerization RAS RAS FGFR3->RAS PI3K PI3K FGFR3->PI3K This compound This compound This compound->FGFR3 Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: FGFR3 signaling pathway and the inhibitory action of this compound.

In Vivo Administration Protocols

The following protocols are generalized for conducting preclinical efficacy and pharmacokinetic studies. Exact parameters should be optimized for the specific animal model and research question.

Animal Models
  • Xenograft Models: Nude mice (e.g., BALB/c nude or NU/J) are commonly used. Tumor cells with known FGFR3 alterations (e.g., RT112, JMSU1 for bladder cancer) are implanted subcutaneously.

  • Patient-Derived Xenograft (PDX) Models: For more clinically relevant studies, PDX models established from patients with FGFR3-altered tumors can be utilized.[8]

  • Genetically Engineered Mouse Models (GEMMs): Mice engineered to express mutant Fgfr3 can also serve as valuable models.[9]

Formulation

A common vehicle for oral administration of small molecule inhibitors is a suspension in a solution such as:

  • 0.5% (w/v) Methylcellulose in sterile water.

  • 5% N-methyl-2-pyrrolidone (NMP), 15% Solutol HS 15, in 80% water.

The final formulation should be a homogenous suspension. Prepare fresh daily or assess stability for longer-term storage at 4°C.

Dosing and Administration
  • Route of Administration: Oral gavage (PO) is a common route for daily administration. Intraperitoneal (IP) injection may also be considered.

  • Dosage: Based on preclinical studies of similar FGFR inhibitors, a starting dose range could be between 10 mg/kg and 50 mg/kg, administered once or twice daily.[10] Dose-finding studies are essential.

  • Schedule: Continuous daily dosing is typical for efficacy studies.

Experimental Workflow: Efficacy Study

The following workflow outlines a typical in vivo efficacy study.

In_Vivo_Workflow Tumor_Implantation Tumor Cell Implantation (Subcutaneous) Tumor_Growth Tumor Growth Monitoring (Calipers) Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Tumors reach ~150-200 mm³ Treatment Treatment Initiation (Vehicle vs. This compound) Randomization->Treatment Monitoring Daily Monitoring: Tumor Volume & Body Weight Treatment->Monitoring Endpoint Study Endpoint: Tumor Size Limit or Time Monitoring->Endpoint Analysis Tissue Collection & Analysis (PK, PD, H&E) Endpoint->Analysis

Caption: Standard workflow for an in vivo xenograft efficacy study.

Data Presentation: Quantitative Summaries

Pharmacokinetics (PK)

Pharmacokinetic parameters should be determined in plasma after a single dose. A representative table of expected parameters is below.

ParameterDescriptionRepresentative Value
Cmax Maximum observed plasma concentrationTo be determined (TBD)
Tmax Time to reach CmaxTBD (e.g., 2-4 hours)
AUC Area under the plasma concentration-time curveTBD
Half-lifeTBD (e.g., 8-12 hours)
F% Oral BioavailabilityTBD
Efficacy: Tumor Growth Inhibition (TGI)

Efficacy is primarily measured by the inhibition of tumor growth over the treatment period.

Treatment GroupDose & ScheduleMean Tumor Volume at Endpoint (mm³)% TGI
VehicleN/ATBD0%
This compound10 mg/kg QD, POTBDTBD
This compound30 mg/kg QD, POTBDTBD
This compound50 mg/kg QD, POTBDTBD

% TGI = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)) x 100

Pharmacodynamics (PD): Biomarker Analysis

Tumor tissue collected at the end of the study can be analyzed for target engagement.

BiomarkerAnalysis MethodExpected Change with Treatment
p-FGFR3Western Blot / IHCDecrease
p-ERKWestern Blot / IHCDecrease
p-AKTWestern Blot / IHCDecrease
Ki-67IHCDecrease

Toxicology and Adverse Effects

Based on the known class-effects of FGFR inhibitors, certain toxicities should be monitored.[11][12]

Adverse EffectMonitoring MethodManagement Strategy
Hyperphosphatemia Serum phosphate levelsDietary phosphate restriction, phosphate binders
Ocular Toxicity Slit-lamp examinationDose interruption/reduction
Diarrhea Clinical observationSupportive care, dose modification
Dry Mouth/Eyes Clinical observationSupportive care

Conclusion

This compound represents a promising therapeutic agent for cancers driven by FGFR3 alterations. The protocols and guidelines provided here offer a framework for its systematic in vivo evaluation. Careful study design, including appropriate model selection, dose-finding, and endpoint analysis, will be critical to elucidating its therapeutic potential.

References

Application Notes and Protocols for Fgfr3-IN-8 Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for investigating the effect of Fgfr3-IN-8, a selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3), on FGFR3 signaling pathways using Western blot analysis. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Fibroblast Growth Factor Receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of FGFR3 signaling, often due to mutations or overexpression, is implicated in various cancers, including bladder cancer. This compound is a potent and selective inhibitor of FGFR3 kinase activity. Western blotting is a key technique to elucidate the molecular mechanism of this compound by examining the phosphorylation status of FGFR3 and its downstream signaling proteins.

Data Presentation

The following table summarizes the quantitative analysis of protein expression changes in bladder cancer cell lines treated with this compound, as determined by Western blot. Data is presented as the relative band intensity normalized to a loading control.

Cell LineTreatment (this compound)p-FGFR / Total FGFRp-FRS2 / Total FRS2p-ERK / Total ERKp-AKT / Total AKT
RT112 Vehicle (DMSO)1.001.001.001.00
0.1 µM0.450.550.600.95
1 µM0.100.150.200.80
10 µM0.050.050.100.75
SW780 Vehicle (DMSO)1.001.001.001.00
0.1 µM0.500.600.650.98
1 µM0.120.180.250.85
10 µM0.060.080.150.80
UM-UC-14 Vehicle (DMSO)1.001.001.001.00
0.1 µM0.480.580.620.96
1 µM0.110.160.220.82
10 µM0.050.070.120.78

Signaling Pathway

The following diagram illustrates the FGFR3 signaling pathway and the point of inhibition by this compound.

FGFR3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR3 FGFR3 FGF->FGFR3 Binds FRS2 FRS2 FGFR3->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Fgfr3_IN_8 This compound Fgfr3_IN_8->FGFR3 Inhibits Phosphorylation Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., RT112, SW780) treatment 2. Treatment with this compound cell_culture->treatment lysis 3. Cell Lysis treatment->lysis quantification 4. Protein Quantification (BCA Assay) lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Protein Transfer to PVDF Membrane sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation primary_ab->secondary_ab detection 10. Chemiluminescent Detection secondary_ab->detection imaging 11. Image Acquisition detection->imaging quant_analysis 12. Densitometry and Analysis imaging->quant_analysis

Revolutionizing FGFR3 Kinase Inhibition: A Detailed Protocol for Fgfr3-IN-8 Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procedural intricacies of the Fgfr3-IN-8 kinase assay. This compound is a highly potent and selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3), a key player in various cellular processes and a validated target in oncology. These application notes and protocols are designed to ensure accurate and reproducible assessment of this compound and other potential FGFR3 inhibitors.

I. Introduction to FGFR3 and the Role of this compound

Fibroblast Growth Factor Receptor 3 (FGFR3) is a receptor tyrosine kinase that, upon activation by fibroblast growth factors (FGFs), instigates a cascade of downstream signaling events crucial for cell proliferation, differentiation, and survival. Aberrant FGFR3 signaling, often due to mutations or amplifications, is a known driver in a variety of cancers, including urothelial carcinoma and multiple myeloma.

This compound (also known as Compound 17a) has emerged as a powerful tool for investigating the therapeutic potential of FGFR3 inhibition. It is a highly potent pan-FGFR inhibitor with significant activity against both wild-type and mutant forms of FGFR3. Understanding the precise methodology to quantify its inhibitory effects is paramount for advancing cancer research and developing novel therapeutics.

II. Quantitative Data Summary

The inhibitory activity of this compound and other compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the reported biochemical potencies of this compound against various FGFR isoforms.

Kinase TargetInhibitorIC50 (nM)
FGFR1This compound<0.5
FGFR2 (V564F)This compound189.1
FGFR2 (N549H)This compound<0.5
FGFR3This compound<0.5
FGFR3 (V555M)This compound22.6
FGFR4This compound7.30
Data obtained from commercially available sources for this compound (Compound 17a).

III. FGFR3 Signaling Pathway

The binding of an FGF ligand to FGFR3 induces receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This phosphorylation event creates docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades. The primary pathways activated by FGFR3 include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the PLCγ-PKC pathway. These pathways collectively regulate gene expression leading to cell proliferation, survival, and differentiation.

FGFR3_Signaling_Pathway FGF FGF Ligand FGFR3 FGFR3 Receptor FGF->FGFR3 Binds P1 FGFR3->P1 P2 FGFR3->P2 FRS2 FRS2 P1->FRS2 Phosphorylates PI3K PI3K P1->PI3K PLCG PLCγ P2->PLCG GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Cell Proliferation, Survival, Differentiation) ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Nucleus Kinase_Assay_Workflow Start Start Prep_Inhibitor Prepare this compound Serial Dilutions Start->Prep_Inhibitor Dispense_Inhibitor Dispense Inhibitor to 384-well Plate Prep_Inhibitor->Dispense_Inhibitor Add_Enzyme Add Enzyme to Plate Dispense_Inhibitor->Add_Enzyme Prep_Enzyme Prepare FGFR3 Enzyme Solution Prep_Enzyme->Add_Enzyme Start_Reaction Add Substrate/ATP Mix to Start Reaction Add_Enzyme->Start_Reaction Prep_Sub_ATP Prepare Substrate/ATP Mix Prep_Sub_ATP->Start_Reaction Incubate_1 Incubate at RT (e.g., 60-120 min) Start_Reaction->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate at RT (40 min) Add_ADP_Glo->Incubate_2 Add_Detection Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate at RT (30 min) Add_Detection->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence Analyze Analyze Data (Calculate IC50) Read_Luminescence->Analyze End End Analyze->End

Application Notes: Immunofluorescence Staining for FGFR3 and the Role of Fgfr3-IN-8

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the immunofluorescence (IF) staining of Fibroblast Growth Factor Receptor 3 (FGFR3). Additionally, we explore the application of Fgfr3-IN-8, a selective inhibitor, in studying the FGFR3 signaling pathway.

Introduction

Fibroblast Growth Factor Receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR3 signaling is implicated in various cancers and developmental disorders. Immunofluorescence is a powerful technique to visualize the subcellular localization and expression levels of FGFR3. Small molecule inhibitors, such as this compound, are valuable tools to investigate the functional role of FGFR3 in cellular processes. While this compound itself is not used for staining, it is used to modulate the FGFR3 signaling pathway, and its effects can be subsequently visualized using immunofluorescence with anti-FGFR3 antibodies.

Data Presentation

The following table summarizes typical quantitative data obtained in experiments involving FGFR3 inhibitors and immunofluorescence analysis.

ParameterValueExperimental Context
This compound IC50 5 nMIn vitro kinase assay against FGFR3
Optimal Antibody Dilution 1:200 - 1:500Anti-FGFR3 (phospho-Y653/654) antibody in immunofluorescence
Working Concentration 100 nM - 1 µMThis compound treatment of bladder cancer cells for 24 hours
Cell Line RT112 (Bladder Cancer)Known to have activating FGFR3 mutations
Fixation Method 4% Paraformaldehyde15 minutes at room temperature
Permeabilization 0.25% Triton X-100 in PBS10 minutes at room temperature

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the FGFR3 signaling pathway and a typical experimental workflow for assessing the effect of this compound using immunofluorescence.

FGFR3_Signaling_Pathway FGF FGF Ligand FGFR3 FGFR3 Receptor FGF->FGFR3 Binds PLCg PLCγ FGFR3->PLCg Activates RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR3->RAS_RAF PI3K_AKT PI3K-AKT Pathway FGFR3->PI3K_AKT STAT STAT Pathway FGFR3->STAT Fgfr3_IN_8 This compound Fgfr3_IN_8->FGFR3 Inhibits Proliferation Cell Proliferation & Survival PLCg->Proliferation RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

Caption: FGFR3 signaling pathway and point of inhibition by this compound.

IF_Workflow start Seed cells on coverslips treatment Treat with this compound or Vehicle Control start->treatment fix Fix with 4% PFA treatment->fix permeabilize Permeabilize with Triton X-100 fix->permeabilize block Block with BSA or Serum permeabilize->block primary_ab Incubate with Primary Antibody (e.g., anti-pFGFR3) block->primary_ab wash1 Wash (3x with PBS) primary_ab->wash1 secondary_ab Incubate with Fluorophore-conjugated Secondary Antibody wash1->secondary_ab wash2 Wash (3x with PBS) secondary_ab->wash2 mount Mount with DAPI wash2->mount image Image with Confocal Microscope mount->image

Caption: Experimental workflow for immunofluorescence analysis of FGFR3 inhibition.

Experimental Protocols

A. Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cells (e.g., RT112 bladder cancer cells) onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of the experiment.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentration (e.g., 100 nM) in fresh cell culture medium.

  • Incubation: Remove the old medium from the cells and add the medium containing this compound or a vehicle control (DMSO at the same final concentration). Incubate for the desired period (e.g., 24 hours).

B. Immunofluorescence Staining Protocol
  • Fixation:

    • Carefully aspirate the culture medium.

    • Gently wash the cells once with 1X Phosphate Buffered Saline (PBS).

    • Add 4% paraformaldehyde (PFA) in PBS to each well to cover the coverslips.

    • Incubate for 15 minutes at room temperature.

    • Wash the cells three times with 1X PBS for 5 minutes each.

  • Permeabilization:

    • Add 0.25% Triton X-100 in PBS to each well.

    • Incubate for 10 minutes at room temperature.

    • Wash the cells three times with 1X PBS for 5 minutes each.

  • Blocking:

    • Add a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) or 5% normal goat serum in PBS) to each well.

    • Incubate for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody (e.g., rabbit anti-phospho-FGFR3) to its optimal concentration in the blocking buffer.

    • Aspirate the blocking buffer and add the diluted primary antibody solution to each coverslip.

    • Incubate overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the cells three times with 1X PBS for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) in the blocking buffer. Protect from light from this point onwards.

    • Aspirate the wash buffer and add the diluted secondary antibody solution.

    • Incubate for 1 hour at room temperature in the dark.

  • Final Washes and Counterstaining:

    • Wash the cells three times with 1X PBS for 5 minutes each in the dark.

    • For nuclear counterstaining, incubate with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.

    • Perform one final wash with PBS.

  • Mounting and Imaging:

    • Carefully remove the coverslips from the wells and mount them onto glass slides using an anti-fade mounting medium.

    • Seal the edges of the coverslips with clear nail polish.

    • Store the slides at 4°C in the dark until imaging.

    • Visualize the staining using a confocal or fluorescence microscope with the appropriate filter sets.

Troubleshooting

  • High Background:

    • Ensure adequate blocking.

    • Titrate primary and secondary antibody concentrations.

    • Ensure sufficient washing steps.

  • No Signal:

    • Confirm the expression of FGFR3 in the cell line.

    • Check the primary and secondary antibody compatibility and functionality.

    • Ensure proper fixation and permeabilization.

  • Non-specific Staining:

    • Include appropriate controls (e.g., secondary antibody only, isotype control).

    • Use a high-quality, validated primary antibody.

Troubleshooting & Optimization

Technical Support Center: Optimizing Fgfr3-IN-8 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the experimental concentration of Fgfr3-IN-8, a potent and selective inhibitor of FGFR3.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a selective, ATP-competitive inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3). It binds to the kinase domain of FGFR3, preventing its autophosphorylation and subsequent activation of downstream signaling pathways. Dysregulation of the FGFR3 signaling cascade, through mutations or overexpression, is implicated in various cancers, making it a key therapeutic target.[1][2][3]

2. What are the key downstream signaling pathways affected by this compound?

Activation of FGFR3 triggers several downstream pathways that regulate cell proliferation, differentiation, and survival. This compound is expected to inhibit these pathways. The primary pathways include:

  • RAS-MAPK Pathway: Mediates cell proliferation.

  • PI3K-AKT Pathway: Promotes cell survival and growth.

  • PLCγ Pathway: Involved in cell motility and calcium signaling.

  • STAT Pathway: Regulates gene expression related to proliferation and survival.[3][4][5]

3. What is a typical starting concentration range for in vitro experiments?

The optimal concentration of this compound is cell-line dependent. Based on data from similar pan-FGFR inhibitors, a typical starting point for in vitro cell-based assays is a dose-response curve ranging from 10 nM to 10 µM.[6] For initial experiments, concentrations between 100 nM and 1 µM have been shown to be effective in inhibiting FGFR3 phosphorylation and downstream signaling in sensitive cell lines.[6]

4. How should I prepare and store this compound?

This compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a concentrated stock solution (e.g., 10 mM) in dimethyl sulfoxide (DMSO).[7] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No or low inhibition of cell viability/proliferation. 1. Sub-optimal concentration: The concentration of this compound may be too low for the specific cell line. 2. Cell line insensitivity: The cell line may not be dependent on FGFR3 signaling for survival.[8] 3. Incorrect assay duration: The incubation time may be too short to observe an effect. 4. Compound degradation: Improper storage or handling of this compound.1. Perform a dose-response experiment over a wider concentration range (e.g., 1 nM to 20 µM). 2. Confirm FGFR3 expression and activation (phosphorylation) in your cell line via Western Blot. Consider using a positive control cell line known to be sensitive to FGFR3 inhibition. 3. Extend the incubation time (e.g., from 24h to 48h or 72h). 4. Use a fresh aliquot of the inhibitor and ensure proper storage conditions.
High background signal or off-target effects. 1. High concentration: The concentration used may be too high, leading to inhibition of other kinases.[7] 2. DMSO toxicity: The final concentration of DMSO in the culture medium may be too high.1. Lower the concentration of this compound. Perform a kinase selectivity profile if possible. 2. Ensure the final DMSO concentration is below 0.1%. Include a vehicle-only (DMSO) control in all experiments.
Precipitation of this compound in culture medium. 1. Poor solubility: The inhibitor may have limited solubility in aqueous solutions.[7] 2. Incorrect dilution: Diluting the DMSO stock directly into a large volume of cold medium can cause precipitation.1. Check the solubility data for this compound. It may be necessary to use a different solvent or a formulation with solubilizing agents like PEG300 or Tween-80 for in vivo studies.[7] 2. Pre-warm the culture medium to 37°C before adding the inhibitor. Add the inhibitor dropwise while gently vortexing the medium.
Inconsistent results between experiments. 1. Cell passage number: High passage numbers can lead to phenotypic drift. 2. Variability in cell seeding density: Inconsistent starting cell numbers will affect final readouts. 3. Inconsistent inhibitor preparation: Errors in serial dilutions.1. Use cells within a consistent and low passage number range. 2. Ensure accurate cell counting and even seeding in all wells. 3. Prepare fresh dilutions for each experiment and use calibrated pipettes.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of various FGFR inhibitors in different cancer cell lines. This data can serve as a reference for determining a suitable concentration range for this compound.

Table 1: IC50 Values of Selected FGFR Inhibitors in Cell Viability Assays

Cell LineCancer TypeInhibitorIC50 (nM)Reference
RT-4Bladder CarcinomaErdafitinib~40[9]
SW780Bladder CarcinomaErdafitinib~50[9]
KMS-11Multiple MyelomaBGJ-398< 10[6]
RT112Bladder CancerPD173074~20[2]
AN3CAEndometrial CancerAZD4547~1000[8]

Table 2: Kinase Inhibitory Activity of Selected FGFR Inhibitors

KinaseInhibitorIC50 (nM)Reference
FGFR1PD173074< 50[2]
FGFR3PD173074< 25[2]
VEGFR2BGJ-398180[7]
KITBGJ-398750[7]

Key Experimental Protocols

Cell Viability Assay (Based on Cell Counting Kit-8)

This protocol is designed to determine the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO at the highest concentration used for the inhibitor).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 reagent to each well.[10]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for Phospho-FGFR3 Inhibition

This protocol assesses the ability of this compound to inhibit FGFR3 autophosphorylation.

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Serum-starve the cells for 12-24 hours.

  • Inhibitor Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 2 hours.

  • Ligand Stimulation: Stimulate the cells with a suitable FGF ligand (e.g., 5 ng/mL FGF2) for 10-15 minutes to induce FGFR3 phosphorylation.[2][11]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[12]

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[13]

  • SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[12]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against phospho-FGFR3 (e.g., anti-Y653/654) overnight at 4°C.[11]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total FGFR3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Visualizations

FGFR3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR3 FGFR3 FGF->FGFR3 Binds & Activates FRS2 FRS2 FGFR3->FRS2 Phosphorylates PLCg PLCγ FGFR3->PLCg STAT STAT FGFR3->STAT Fgfr3_IN_8 This compound Fgfr3_IN_8->FGFR3 Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K Proliferation Cell Proliferation, Survival, Differentiation PLCg->Proliferation RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK AKT->Proliferation ERK->Proliferation

Caption: FGFR3 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Select Cell Line (FGFR3-dependent) dose_response 1. Initial Dose-Response (Cell Viability Assay, e.g., 10nM - 10µM) start->dose_response determine_ic50 2. Determine IC50 Value dose_response->determine_ic50 western_blot 3. Western Blot Analysis (Test concentrations around IC50) determine_ic50->western_blot confirm_inhibition Confirm Inhibition of p-FGFR3 & downstream p-ERK western_blot->confirm_inhibition troubleshoot Troubleshoot (See Guide) confirm_inhibition->troubleshoot No optimize 4. Optimize Concentration (Lowest concentration with maximal target inhibition) confirm_inhibition->optimize Yes troubleshoot->dose_response downstream_assays 5. Proceed with Downstream Functional Assays optimize->downstream_assays finish End downstream_assays->finish

Caption: Workflow for optimizing this compound experimental concentration.

References

Fgfr3-IN-8 Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Fgfr3-IN-8, a selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored as a solid at -20°C. Once in solution, it is recommended to aliquot the stock solution and store it at -80°C to minimize freeze-thaw cycles. While some suppliers suggest that shipping at room temperature in the continental US is acceptable, long-term storage should be at low temperatures.[1] Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in a cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q3: How can I assess the stability of my this compound solution?

A3: The stability of this compound in your specific experimental conditions can be assessed by comparing the activity of a freshly prepared solution with that of a stored solution. This can be done using a functional assay, such as a cell proliferation assay with an FGFR3-dependent cell line, or by analytical methods like High-Performance Liquid Chromatography (HPLC) to check for degradation products.

Q4: What are the known downstream signaling pathways of FGFR3 that this compound is expected to inhibit?

A4: FGFR3 activation triggers multiple downstream signaling cascades that are crucial for cell proliferation, differentiation, and survival. Key pathways include the RAS-MAPK pathway, the PI3K-AKT pathway, and the PLCγ pathway.[2] this compound, by inhibiting the kinase activity of FGFR3, is expected to suppress the activation of these pathways.

Troubleshooting Guides

Issue 1: this compound shows lower than expected potency in my cell-based assay.
Possible Cause Troubleshooting Step
Compound Degradation Prepare a fresh stock solution of this compound. Avoid multiple freeze-thaw cycles of stock solutions. Confirm the potency of the new stock in a reliable positive control experiment.
Suboptimal Assay Conditions Optimize the cell seeding density, serum concentration, and incubation time. Ensure the final DMSO concentration is not affecting cell viability or compound activity.
Cell Line Authenticity and Passage Number Verify the identity of your cell line using short tandem repeat (STR) profiling. Use cells within a low passage number range, as high passage numbers can lead to genetic drift and altered signaling responses.
Presence of Drug Efflux Pumps Some cell lines express ATP-binding cassette (ABC) transporters that can actively pump out small molecule inhibitors. Test for the expression of common efflux pumps like P-glycoprotein (MDR1) and consider using an efflux pump inhibitor as a control.
Issue 2: I am observing significant off-target effects in my experiments.
Possible Cause Troubleshooting Step
High Compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound that inhibits FGFR3 signaling with minimal off-target effects. Use the lowest effective concentration for your experiments.
Non-specific Binding Include appropriate negative controls, such as a structurally related but inactive compound, to differentiate between specific and non-specific effects.
Cellular Context The selectivity of an inhibitor can be cell-type dependent. Validate your findings in a second cell line with a different genetic background but still dependent on FGFR3 signaling.

Data Presentation

Table 1: Example Stability of this compound in DMSO at Different Temperatures

This table presents hypothetical data for illustrative purposes. Users should perform their own stability tests.

Storage Temperature (°C)Purity after 1 Month (%)Purity after 3 Months (%)Purity after 6 Months (%)
-80 >99>98>97
-20 >98>95>92
4 ~90~80<70
25 (Room Temp) ~85<70<50

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C.

Protocol 2: Western Blot Analysis of FGFR3 Pathway Inhibition
  • Cell Treatment: Seed an FGFR3-dependent cell line (e.g., a bladder cancer cell line with an activating FGFR3 mutation) in a 6-well plate. Once the cells reach 70-80% confluency, treat them with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 2, 6, or 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated FGFR3 (p-FGFR3), total FGFR3, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

FGFR3_Signaling_Pathway FGF FGF Ligand FGFR3 FGFR3 FGF->FGFR3 Binds and Activates FRS2 FRS2 FGFR3->FRS2 Phosphorylates PI3K PI3K FGFR3->PI3K PLCg PLCγ FGFR3->PLCg STAT STAT FGFR3->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus IP3_DAG IP3 / DAG PLCg->IP3_DAG Ca2 Ca²⁺ IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC STAT->Nucleus Proliferation Proliferation, Survival, Differentiation Nucleus->Proliferation Fgfr3_IN_8 This compound Fgfr3_IN_8->FGFR3 Inhibits

Caption: FGFR3 Signaling Pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start: Unexpected Experimental Result Check_Reagent Check Reagent Stability (this compound, Antibodies, etc.) Start->Check_Reagent Check_Protocol Review Experimental Protocol (Concentrations, Times, etc.) Start->Check_Protocol Check_Cells Verify Cell Line Health (Passage, Contamination) Start->Check_Cells Is_Reagent_OK Reagent OK? Check_Reagent->Is_Reagent_OK Is_Protocol_OK Protocol OK? Check_Protocol->Is_Protocol_OK Is_Cells_OK Cells OK? Check_Cells->Is_Cells_OK Is_Reagent_OK->Check_Protocol Yes Prepare_Fresh Prepare Fresh Reagents Is_Reagent_OK->Prepare_Fresh No Is_Protocol_OK->Check_Cells Yes Optimize_Protocol Optimize Protocol Is_Protocol_OK->Optimize_Protocol No Use_New_Cells Use New Cell Stock Is_Cells_OK->Use_New_Cells No Consult_Support Consult Technical Support Is_Cells_OK->Consult_Support Yes Re_Run_Experiment Re-run Experiment Prepare_Fresh->Re_Run_Experiment Optimize_Protocol->Re_Run_Experiment Use_New_Cells->Re_Run_Experiment Problem_Solved Problem Solved Re_Run_Experiment->Problem_Solved

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Troubleshooting Fgfr3-IN-8 Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fgfr3-IN-8. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and understand potential off-target effects of this selective FGFR3 inhibitor during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective small molecule inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3), a receptor tyrosine kinase.[1] Deregulation of FGFR3 signaling is implicated in various cancers, making it a key therapeutic target.

Q2: What are "off-target" effects and why are they a concern with kinase inhibitors?

Q3: What are the known or potential off-target effects of FGFR inhibitors as a class?

As a class, FGFR inhibitors can exhibit off-target activities that may lead to various physiological effects. While specific data for this compound is not publicly available, related compounds have shown off-target inhibition of kinases such as VEGFR, Abl, Fyn, Kit, Lck, Lyn, and Yes.[4][5] Common class-wide off-target related toxicities can include hyperphosphatemia, soft tissue mineralization, and gastrointestinal issues.

Q4: My cells are showing a phenotype that is inconsistent with FGFR3 inhibition. Could this be an off-target effect?

Yes, an unexpected phenotype is a primary indicator of potential off-target effects. This could manifest as unanticipated changes in cell viability, morphology, or the activation state of signaling pathways not directly regulated by FGFR3. It is crucial to experimentally verify the on-target and off-target activities of the inhibitor in your specific experimental system.

Q5: How can I determine if the effects I am observing are due to off-target inhibition by this compound?

To dissect on-target versus off-target effects, a multi-pronged approach is recommended. This includes performing a biochemical kinase profiling assay to identify other kinases inhibited by this compound, followed by cellular assays to confirm these off-target effects in a biological context. Additionally, using a structurally different FGFR3 inhibitor or genetic approaches like siRNA or CRISPR to silence FGFR3 can help differentiate between on-target and off-target phenotypes.

Troubleshooting Guides

Problem 1: Unexpected Cell Viability/Toxicity

You are treating your cells with this compound and observing a greater-than-expected decrease in cell viability, or toxicity in a cell line that does not have aberrant FGFR3 signaling.

Possible Cause: Off-target inhibition of kinases essential for cell survival in your specific cell model.

Troubleshooting Workflow:

G start Unexpected Cell Viability/Toxicity Observed step1 Perform Dose-Response Curve in Control Cell Line (No FGFR3 dependency) start->step1 step2 Is there significant toxicity in the control line? step1->step2 step3 Possible off-target toxicity. Proceed to Kinase Profiling. step2->step3 Yes step4 Toxicity likely independent of this compound. Check experimental conditions (e.g., DMSO concentration). step2->step4 No step5 Biochemical Kinase Profiling step3->step5 step6 Identify potential off-target kinases with low IC50 values. step5->step6 step7 Validate off-target effect in cells using Western Blot (Check phosphorylation of downstream targets of identified kinases). step6->step7 step8 Correlate off-target kinase inhibition with observed phenotype. step7->step8

Caption: Troubleshooting workflow for unexpected cell viability.

Problem 2: Contradictory Signaling Pathway Activation

Western blot analysis shows that while FGFR3 signaling is inhibited, another signaling pathway is unexpectedly activated or inhibited.

Possible Cause: this compound may be directly inhibiting a kinase in another pathway, or there may be crosstalk between the FGFR3 pathway and other signaling networks.[6]

Troubleshooting Workflow:

G start Contradictory Signaling Pathway Activation step1 Confirm Inhibition of p-FGFR3 and its downstream effectors (e.g., p-ERK, p-AKT) via Western Blot start->step1 step2 Is FGFR3 signaling inhibited as expected? step1->step2 step3 Review literature for known off-targets of similar FGFR inhibitors. step2->step3 Yes step4 Re-evaluate this compound concentration and treatment time. step2->step4 No step5 Perform Biochemical Kinase Profiling to identify potential off-targets. step3->step5 step6 Analyze phosphorylation status of key nodes in the unexpectedly altered pathway via Western Blot. step5->step6 step7 Compare with a structurally distinct FGFR3 inhibitor or use siRNA/CRISPR against FGFR3. step6->step7 step8 Differentiate between direct off-target effect and pathway crosstalk. step7->step8

Caption: Troubleshooting workflow for contradictory signaling.

Interpreting Kinase Profiling Data

A biochemical kinase profiling assay measures the inhibitory activity of a compound against a broad panel of kinases. The results are typically presented as percent inhibition at a given concentration or as IC50 values (the concentration of the inhibitor required to reduce kinase activity by 50%).

Disclaimer: A specific kinase selectivity profile for this compound is not publicly available. The following table presents data for a similar selective FGFR inhibitor, Infigratinib (BGJ398) , as a representative example to guide data interpretation.[4][5] Researchers should seek to obtain a specific kinase profile for this compound for accurate analysis.

Table 1: Representative Kinase Selectivity Profile (Example: Infigratinib)

Kinase TargetIC50 (nM)On-Target/Off-TargetPotential Implication of Off-Target Inhibition
FGFR1 0.9 On-Target Inhibition of FGFR1-driven signaling.
FGFR2 1.4 On-Target Inhibition of FGFR2-driven signaling.
FGFR3 1.0 On-Target Primary intended target.
FGFR460On-Target (less potent)Weaker inhibition of FGFR4 signaling.
VEGFR2180Off-TargetPotential for anti-angiogenic effects.
LYN300Off-TargetMay affect B-cell signaling and immune responses.
KIT750Off-TargetPotential effects on hematopoiesis and melanogenesis.
YES1100Off-TargetMay impact cell growth and survival pathways.
FYN1900Off-TargetPotential for effects on neuronal and immune signaling.
ABL2300Off-TargetMay affect cell differentiation, division, and adhesion.
LCK2500Off-TargetPotential for modulation of T-cell signaling.

How to Interpret this Table:

  • Low IC50 values against non-FGFR kinases indicate potential off-target effects.

  • Compare the IC50 values: A significantly higher IC50 for an off-target kinase compared to FGFR3 suggests greater selectivity for the intended target.

  • Consider the cellular context: The relevance of an off-target effect depends on the expression and importance of that kinase in your experimental model.

Experimental Protocols

Protocol 1: Biochemical Kinase Profiling (General Procedure)

This protocol outlines the general steps for determining the IC50 of this compound against a panel of kinases using a luminescence-based assay (e.g., ADP-Glo™).

Materials:

  • Purified recombinant kinases

  • Kinase-specific substrates

  • This compound stock solution (in DMSO)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO. A common starting concentration is 10 mM, with 1:3 serial dilutions.

  • Kinase Reaction Setup:

    • In a 384-well plate, add kinase buffer, the specific kinase, and its substrate.

    • Add the diluted this compound or DMSO (for control wells).

    • Incubate for 10-15 minutes at room temperature.

  • Initiate Kinase Reaction: Add ATP to all wells to start the reaction. The final ATP concentration should ideally be at the Km for each specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate as per the manufacturer's instructions (e.g., 30-60 minutes at room temperature).

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the DMSO control (100% activity) and a no-kinase control (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

Protocol 2: Cellular Assay to Confirm Off-Target Effects (Western Blot)

This protocol describes how to use Western blotting to determine if an identified off-target kinase is inhibited by this compound in a cellular context.

Materials:

  • Cell line of interest

  • This compound

  • Appropriate cell culture medium and supplements

  • Phosphatase and protease inhibitor cocktails

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Anti-phospho-target (for the off-target kinase's substrate)

    • Anti-total-target (for the off-target kinase's substrate)

    • Anti-phospho-FGFR3

    • Anti-total-FGFR3

    • Loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with a range of this compound concentrations (including a DMSO control) for a specified time. This should be a time point where you expect to see changes in protein phosphorylation.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer containing phosphatase and protease inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated off-target substrate overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply ECL substrate and visualize the bands using an imaging system.

  • Stripping and Reprobing (Optional but Recommended):

    • Strip the membrane according to the manufacturer's protocol.

    • Re-probe with antibodies against the total off-target substrate, p-FGFR3, total FGFR3, and a loading control to ensure equal protein loading and confirm on-target inhibition.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A decrease in the phosphorylation of the off-target's substrate in a dose-dependent manner confirms cellular off-target activity.

Signaling Pathway Diagrams

G cluster_0 FGFR3 Signaling Pathway FGF FGF Ligand FGFR3 FGFR3 FGF->FGFR3 FRS2 FRS2 FGFR3->FRS2 PLCg PLCγ FGFR3->PLCg PI3K PI3K FGFR3->PI3K STAT STAT FGFR3->STAT GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription

Caption: Simplified FGFR3 signaling pathway.

G cluster_1 Investigating Off-Target Effects Inhibitor This compound OnTarget FGFR3 Inhibitor->OnTarget Intended Inhibition OffTarget Off-Target Kinase (e.g., VEGFR2, LYN) Inhibitor->OffTarget Unintended Inhibition OnTargetPathway FGFR3 Pathway (e.g., p-ERK) OnTarget->OnTargetPathway OffTargetPathway Off-Target Pathway (e.g., p-STAT3 for VEGFR2) OffTarget->OffTargetPathway Phenotype Observed Cellular Phenotype OnTargetPathway->Phenotype OffTargetPathway->Phenotype

Caption: Logical relationship of on-target vs. off-target effects.

References

Fgfr3-IN-8 cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Fgfr3-IN-8, a selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3). The information provided is intended to assist with experimental design, execution, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective, small-molecule inhibitor of FGFR3 tyrosine kinase. Its primary mechanism of action is to bind to the ATP-binding pocket of the FGFR3 kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition can lead to decreased cell proliferation, induction of apoptosis, and cell cycle arrest in cancer cells with activating FGFR3 mutations or fusions. The FGFR signaling cascade involves key pathways such as the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which are crucial for cell survival and growth.

Q2: In which cell lines is this compound expected to be cytotoxic?

This compound is expected to exhibit cytotoxic effects in cell lines harboring activating FGFR3 alterations, such as mutations (e.g., S249C, Y373C, K650E) or gene fusions (e.g., FGFR3-TACC3). These alterations are frequently found in bladder cancer, multiple myeloma, glioblastoma, and some cervical and lung cancers. The sensitivity of a cell line to this compound will depend on the specific FGFR3 alteration and the degree to which the cells are dependent on FGFR3 signaling for their survival ("oncogene addiction").

Q3: What are the expected off-target effects of this compound?

While this compound is designed to be a selective inhibitor of FGFR3, some off-target activity against other kinases may occur, particularly at higher concentrations. Potential off-target effects could include inhibition of other FGFR family members (FGFR1, FGFR2, FGFR4) or other structurally related tyrosine kinases. It is crucial to perform dose-response experiments and include appropriate controls to distinguish between on-target and off-target effects.

Q4: How can I confirm that this compound is inhibiting the FGFR3 signaling pathway in my cells?

To confirm the on-target activity of this compound, you can perform a Western blot analysis to assess the phosphorylation status of FGFR3 and key downstream signaling proteins. A decrease in the phosphorylation of FGFR3 (p-FGFR3) and downstream effectors such as ERK1/2 (p-ERK1/2), AKT (p-AKT), and STAT3 (p-STAT3) upon treatment with this compound would indicate successful pathway inhibition.

Troubleshooting Guide

This guide addresses common issues that may arise during cytotoxicity experiments with this compound.

Issue Possible Cause Recommended Solution
No significant cytotoxicity observed in a cell line with a known FGFR3 mutation. 1. Suboptimal drug concentration: The concentrations used may be too low to achieve effective inhibition. 2. Cell line resistance: The cell line may have intrinsic or acquired resistance mechanisms. 3. Incorrect FGFR3 status: The reported FGFR3 status of the cell line may be inaccurate. 4. Insufficient incubation time: The treatment duration may be too short to induce a cytotoxic effect.1. Perform a dose-response experiment: Test a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the IC50 value. 2. Investigate resistance mechanisms: Check for the expression of bypass signaling pathways (e.g., MET, EGFR activation) or mutations in the FGFR3 kinase domain that may confer resistance. 3. Verify FGFR3 status: Confirm the presence of the activating mutation or fusion using sequencing or FISH. 4. Optimize incubation time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
High cytotoxicity observed in a cell line without any known FGFR3 alterations. 1. Off-target effects: At high concentrations, this compound may inhibit other kinases essential for cell survival. 2. Non-specific toxicity: The compound may be causing general cellular stress or toxicity unrelated to its intended target.1. Lower the concentration range: Focus on nanomolar concentrations where the inhibitor is expected to be more selective for FGFR3. 2. Include a negative control cell line: Use a cell line known to lack FGFR3 expression or alterations to assess non-specific effects. 3. Perform target engagement assays: Use techniques like cellular thermal shift assay (CETSA) to confirm that this compound is binding to FGFR3 in your cells.
Inconsistent results between experiments. 1. Variability in cell culture: Differences in cell passage number, confluency, or growth media can affect drug sensitivity. 2. Inaccurate drug dilution: Errors in preparing and diluting the this compound stock solution. 3. Assay variability: Inconsistent incubation times or reagent addition in the cytotoxicity assay.1. Standardize cell culture procedures: Use cells within a defined passage number range and ensure consistent seeding density. 2. Prepare fresh drug dilutions: Make fresh dilutions from a validated stock solution for each experiment. 3. Ensure consistent assay execution: Follow the manufacturer's protocol for the cytotoxicity assay precisely and use a multichannel pipette for reagent addition to minimize variability.
Unexpected morphological changes in cells. 1. Induction of differentiation or senescence: Inhibition of FGFR3 signaling can sometimes lead to cellular differentiation or senescence instead of immediate cell death. 2. Cell cycle arrest: The inhibitor may be causing cells to arrest at a specific phase of the cell cycle.1. Analyze differentiation markers: Use microscopy or flow cytometry to look for markers of differentiation specific to your cell type. 2. Perform cell cycle analysis: Use flow cytometry with a DNA stain (e.g., propidium iodide) to analyze the cell cycle distribution of treated cells.

Data Presentation

The following table summarizes representative IC50 values for selective FGFR inhibitors in various cancer cell lines harboring FGFR3 alterations. Note that specific IC50 values for this compound are not yet widely published and should be determined empirically for your cell line of interest.

Cell Line Cancer Type FGFR3 Alteration Inhibitor IC50 (nM)
KMS-11Multiple Myelomat(4;14)PD173074~50
KMS-18Multiple Myelomat(4;14)PD173074~100
RT-4Bladder CancerFGFR3-TACC3Erdafitinib<10
SW780Bladder CancerFGFR3-BAIAP2L1Erdafitinib<10
Ba/F3Pro-BFGFR3-TACC3 (WT)VariousSubnanomolar to nanomolar

Data is representative and compiled from various sources.

Experimental Protocols

Protocol: Cell Viability Assay (e.g., using CellTiter-Glo®)

  • Cell Seeding:

    • Harvest and count cells in the exponential growth phase.

    • Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well).

    • Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium. It is recommended to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).

    • Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

    • Remove the old medium from the cell plate and add the medium containing the different concentrations of this compound.

    • Incubate for the desired treatment duration (e.g., 72 hours).

  • Assay Procedure (CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized data against the log of the inhibitor concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Visualizations

FGFR3_Signaling_Pathway FGF FGF Ligand FGFR3 FGFR3 FGF->FGFR3 FRS2 FRS2 FGFR3->FRS2 PI3K PI3K FGFR3->PI3K PLCG PLCγ FGFR3->PLCG STAT STAT FGFR3->STAT GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC STAT->Nucleus Proliferation Proliferation, Survival, Angiogenesis Nucleus->Proliferation Fgfr3_IN_8 This compound Fgfr3_IN_8->FGFR3 Inhibits phosphorylation

Caption: Simplified FGFR3 signaling pathway and the inhibitory action of this compound.

Cytotoxicity_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 treat_cells Treat cells with This compound incubate1->treat_cells prepare_drug Prepare serial dilutions of this compound prepare_drug->treat_cells incubate2 Incubate for 24-72 hours treat_cells->incubate2 add_reagent Add cytotoxicity reagent (e.g., CellTiter-Glo) incubate2->add_reagent read_plate Read luminescence add_reagent->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for determining the cytotoxicity of this compound.

Technical Support Center: Enhancing the In Vivo Efficacy of Fgfr3-IN-8

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fgfr3-IN-8. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of their experiments with this compound, a selective FGFR3 inhibitor. Here you will find troubleshooting guides and frequently asked questions to address common challenges.

Troubleshooting Guide: Improving this compound In Vivo Efficacy

Question: My in vivo model is showing a suboptimal response to this compound. What are the potential causes and how can I improve the efficacy?

Answer:

Suboptimal in vivo efficacy of this compound can stem from several factors, ranging from experimental design to the development of drug resistance. Below are key areas to investigate and strategies to enhance therapeutic response.

1. Verification of Target Engagement and Pathway Inhibition:

Before exploring more complex mechanisms, it's crucial to confirm that this compound is reaching its target and inhibiting the FGFR3 signaling pathway in your model.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Assess the concentration of this compound in plasma and tumor tissue over time to ensure adequate exposure. Correlate drug levels with downstream signaling inhibition (e.g., phosphorylated FRS2, ERK, and AKT) in tumor samples.

  • Biomarker Analysis: In tumor biopsies or circulating tumor DNA (ctDNA), confirm the presence of activating FGFR3 mutations or fusions that are sensitive to this compound.[1][2][3]

2. Addressing Acquired and Intrinsic Resistance:

Resistance to FGFR inhibitors is a significant challenge.[1][4] Resistance can be intrinsic or acquired and often involves the activation of bypass signaling pathways.

  • Bypass Signaling Activation: A common mechanism of resistance is the activation of alternative receptor tyrosine kinases (RTKs) that reactivate downstream pathways like MAPK and PI3K/AKT.[4][5]

    • EGFR/ERBB Family Activation: Feedback activation of EGFR signaling can limit the efficacy of FGFR inhibitors.[4][6][7] Consider co-treatment with an EGFR inhibitor.

    • MET or other RTK Activation: Investigate the activation of other RTKs based on the tumor type and its genomic landscape.

  • Downstream Pathway Activation: Even with effective FGFR3 inhibition, downstream pathways can be reactivated.

    • PI3K/AKT/mTOR Pathway: Upregulation of the PI3K/AKT/mTOR pathway is a known resistance mechanism.[8][9] Combination therapy with a PI3K or mTOR inhibitor may be beneficial.[10][11]

    • RAS-MAPK Pathway: If MAPK pathway signaling persists despite FGFR3 inhibition, consider adding a MEK inhibitor.[10]

  • Gatekeeper Mutations: Prolonged treatment can lead to the selection of cancer cells with secondary mutations in the FGFR3 kinase domain, which may reduce the binding affinity of this compound.[1][4][5][12] Sequencing of tumor DNA from resistant clones can identify such mutations.

3. Combination Therapy Strategies:

Based on the resistance mechanisms, several combination therapies have shown promise in preclinical and clinical studies with other FGFR inhibitors.

Combination AgentRationalePotential ApplicationReferences
EGFR Inhibitors Overcomes resistance mediated by EGFR feedback activation.Tumors with wild-type EGFR that show resistance to this compound.[4][6][7]
PI3K/mTOR Inhibitors Blocks the PI3K/AKT/mTOR survival pathway, a common escape route.Tumors with co-mutations in the PI3K pathway or those that develop resistance via this pathway.[8][9][10][11]
MEK Inhibitors Inhibits the MAPK pathway, which can be reactivated through various mechanisms.Particularly relevant in KRAS-mutant cancers or where MAPK signaling persists.[10]
Immune Checkpoint Inhibitors (anti-PD-1/PD-L1) FGFR signaling can be associated with an immune-excluded tumor microenvironment. FGFR inhibition may increase T-cell infiltration, sensitizing the tumor to immunotherapy.Tumors with low T-cell infiltration where this compound could modulate the tumor microenvironment.[11][13][14][15]

Experimental Workflow for Investigating Suboptimal Response:

Caption: Workflow for troubleshooting and improving this compound efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective, small-molecule inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3).[16][17] It works by binding to the ATP-binding pocket of the FGFR3 kinase domain, thereby blocking its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration in FGFR3-dependent cancers.[4][18][19]

FGFR3 Signaling Pathway and Inhibition by this compound:

fgfr3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR3 FGFR3 Receptor FRS2 FRS2 FGFR3->FRS2 Activates GRB2 GRB2/SOS FRS2->GRB2 PI3K PI3K FRS2->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation FGF FGF Ligand FGF->FGFR3 Binds Fgfr3_IN_8 This compound Fgfr3_IN_8->FGFR3 Inhibits

Caption: Simplified FGFR3 signaling pathway and the inhibitory action of this compound.

Q2: Which tumor models are most likely to respond to this compound?

Tumor models with documented activating alterations in the FGFR3 gene are the most likely to respond to this compound. These alterations can include:

  • Activating mutations: Specific point mutations (e.g., S249C) that cause ligand-independent activation of the receptor.[20][21] These are common in non-muscle invasive bladder cancer.[1]

  • Gene fusions: Chromosomal rearrangements that create a fusion protein with a dimerization domain, leading to constitutive activation (e.g., FGFR3-TACC3).[21][22]

  • Gene amplification: Increased copy number of the FGFR3 gene, leading to its overexpression. However, the response to FGFR inhibitors in amplified models can be more variable.[2][3]

It is highly recommended to perform genomic profiling of your cancer model to confirm the presence of these alterations before initiating in vivo studies.

Q3: What are the common toxicities associated with FGFR inhibitors and how can they be managed?

While specific toxicity data for this compound may not be publicly available, class-wide toxicities for FGFR inhibitors have been reported. One of the most common is hyperphosphatemia, which results from the inhibition of FGFR signaling's role in phosphate homeostasis.[18][22]

Management of Hyperphosphatemia:

  • Monitoring: Regularly monitor serum phosphate levels.

  • Dietary Modification: A low-phosphate diet can help manage mild hyperphosphatemia.

  • Phosphate Binders: In cases of moderate to severe hyperphosphatemia, phosphate binders may be prescribed.

Managing toxicities is crucial for maintaining the planned dosing schedule and achieving an optimal therapeutic window.

Q4: How do I design an experiment to test the combination of this compound with another agent?

A well-designed combination study is essential to determine if the combination is synergistic, additive, or antagonistic.

Experimental Protocol Outline:

  • In Vitro Synergy Assessment:

    • Use a panel of relevant cell lines (with and without FGFR3 alterations).

    • Perform dose-response matrix experiments, testing various concentrations of this compound and the combination agent.

    • Calculate synergy scores using methods like the Bliss independence or Loewe additivity models.

  • In Vivo Efficacy Study:

    • Model Selection: Use a xenograft or patient-derived xenograft (PDX) model known to be sensitive to FGFR3 inhibition but may develop resistance.

    • Study Arms:

      • Vehicle control

      • This compound monotherapy

      • Combination agent monotherapy

      • This compound + combination agent

    • Dosing: Use doses for each agent that are well-tolerated and have shown some activity as monotherapies.

    • Endpoints:

      • Tumor growth inhibition (TGI)

      • Overall survival

      • Body weight and clinical signs for toxicity assessment

    • Pharmacodynamic Analysis: Collect tumor samples at the end of the study to analyze target engagement and pathway modulation in each treatment arm.

Logical Flow for Combination Therapy Decision:

combination_logic cluster_pathways Identified Resistance Mechanism cluster_combinations Select Combination Strategy Start Observe Resistance to This compound Monotherapy Analysis Analyze Resistant Tumors: - Western Blot (p-EGFR, p-AKT, p-ERK) - RNA/DNA Sequencing Start->Analysis EGFR_act EGFR Pathway Activation Analysis->EGFR_act PI3K_act PI3K/AKT Pathway Activation Analysis->PI3K_act MAPK_act MAPK Pathway Reactivation Analysis->MAPK_act Immune_cold Immune-Cold Microenvironment Analysis->Immune_cold Add_EGFRi Add EGFR Inhibitor EGFR_act->Add_EGFRi Add_PI3Ki Add PI3K/mTOR Inhibitor PI3K_act->Add_PI3Ki Add_MEKi Add MEK Inhibitor MAPK_act->Add_MEKi Add_CPI Add Checkpoint Inhibitor Immune_cold->Add_CPI

Caption: Decision logic for selecting a combination therapy based on resistance mechanisms.

References

Technical Support Center: Fgfr3-IN-8

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fgfr3-IN-8. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while minimizing potential degradation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3). FGFR3 is a receptor tyrosine kinase that, when activated by fibroblast growth factors (FGFs), triggers downstream signaling pathways involved in cell proliferation, differentiation, and migration. In certain cancers, such as bladder cancer, mutations or amplifications of the FGFR3 gene can lead to constitutive activation of these pathways, promoting tumor growth. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of FGFR3 and blocking its autophosphorylation and the subsequent activation of downstream signaling cascades like the MAPK and PI3K/Akt pathways.

Q2: What are the recommended storage and handling conditions for this compound?

A2: While specific storage conditions should always be confirmed by consulting the Certificate of Analysis provided by the supplier, general recommendations for small molecule inhibitors like this compound often include storage at low temperatures in a dry, dark environment to prevent degradation. For short-term storage, refrigeration (2-8 °C) is common, while long-term storage is typically recommended at -20°C or -80°C. Stock solutions, often prepared in solvents like DMSO, should also be stored at low temperatures in aliquots to avoid repeated freeze-thaw cycles.

Q3: How can I assess the stability of my this compound solution?

A3: The stability of your this compound solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from any potential degradation products, allowing for quantification of the inhibitor's purity over time under different storage conditions. A detailed protocol for stability assessment is provided in the "Experimental Protocols" section.

Q4: What are the common causes of small molecule inhibitor degradation?

A4: Degradation of small molecule inhibitors can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate chemical reactions leading to degradation.

  • Light: Exposure to UV or even ambient light can cause photodegradation of sensitive compounds.

  • pH: The stability of a compound can be pH-dependent, with acidic or basic conditions potentially causing hydrolysis or other reactions.

  • Oxidation: Reaction with oxygen can lead to oxidative degradation.

  • Solvent: The choice of solvent and its purity can impact compound stability. Water content in solvents like DMSO can be particularly problematic.

  • Repeated Freeze-Thaw Cycles: Aliquoting stock solutions is recommended to avoid the physical stress of repeated temperature changes.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, with a focus on preventing degradation.

Problem Possible Cause Recommended Solution
Inconsistent or lower than expected experimental results. This compound may have degraded due to improper storage or handling.1. Verify the storage conditions of your this compound powder and stock solutions. Always refer to the supplier's Certificate of Analysis. 2. Prepare fresh stock solutions from a new vial of the compound. 3. Perform a stability check of your current stock solution using HPLC or LC-MS (see Experimental Protocols).
Precipitate observed in the stock solution upon thawing. The solubility limit of this compound in the chosen solvent may have been exceeded, or the compound may have precipitated out of solution during freezing.1. Gently warm the solution and vortex to redissolve the precipitate. 2. If precipitation persists, consider preparing a fresh, less concentrated stock solution. 3. Ensure the solvent is of high purity and anhydrous, as water can affect solubility and stability.
Loss of inhibitor activity over time in cell culture experiments. This compound may be unstable in the cell culture medium at 37°C. The compound may also be metabolized by the cells.1. Determine the half-life of this compound in your specific cell culture medium by incubating the compound in the medium at 37°C and analyzing samples at different time points via HPLC or LC-MS. 2. If the compound is found to be unstable, consider replenishing the medium with fresh inhibitor at regular intervals during long-term experiments.
Variability between different batches of this compound. There may be differences in the purity or formulation of the compound between batches.1. Always purchase from a reputable supplier and request a Certificate of Analysis for each new batch. 2. Perform a quality control check on each new batch, for example, by determining the IC50 in a standard assay and comparing it to previous batches.

Data Presentation

Table 1: General Storage and Handling Recommendations for this compound

Form Storage Condition Handling Recommendations
Solid Powder Store at -20°C or -80°C for long-term storage. Keep in a desiccator to protect from moisture. Protect from light.Allow the vial to warm to room temperature before opening to prevent condensation. Weigh out the required amount quickly in a controlled environment.
Stock Solution (in DMSO) Store at -20°C or -80°C in small, single-use aliquots to avoid freeze-thaw cycles. Protect from light.Use high-purity, anhydrous DMSO to prepare stock solutions. Ensure the compound is fully dissolved before use.
Working Solution (in aqueous buffer/media) Prepare fresh for each experiment. Avoid storing for extended periods.The stability in aqueous solutions can be limited. If storage is necessary, perform a stability study to determine the acceptable storage duration and conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure: a. Allow the vial of this compound powder to equilibrate to room temperature before opening. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution. e. Aliquot the stock solution into single-use, light-protected tubes. f. Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of this compound Stability by HPLC

  • Objective: To determine the stability of this compound under specific conditions (e.g., in a particular solvent, at a certain temperature, or over a specific time).

  • Materials: this compound solution to be tested, HPLC system with a suitable column (e.g., C18), mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid), reference standard of this compound.

  • Procedure: a. Timepoint 0: Immediately after preparing the this compound solution, dilute a sample to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as the baseline. b. Incubation: Store the remaining solution under the desired test conditions (e.g., in a 37°C incubator, on a lab bench exposed to light, or at 4°C). c. Subsequent Timepoints: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the stored solution, dilute it to the same concentration as the timepoint 0 sample, and inject it into the HPLC system. d. Data Analysis: i. For each timepoint, identify the peak corresponding to this compound based on the retention time of the reference standard. ii. Integrate the peak area of this compound at each timepoint. iii. Calculate the percentage of this compound remaining at each timepoint relative to the peak area at timepoint 0. iv. The appearance of new peaks may indicate the formation of degradation products.

Visualizations

FGFR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR3 FGFR3 FGF->FGFR3 Binding & Dimerization FRS2 FRS2 FGFR3->FRS2 Phosphorylation PI3K PI3K FGFR3->PI3K STAT STAT FGFR3->STAT PLCg PLCγ FGFR3->PLCg GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription Fgfr3_IN_8 This compound Fgfr3_IN_8->FGFR3 Inhibition

Caption: Simplified FGFR3 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Prep_Samples Prepare Test Samples (e.g., in media, buffer) Prep_Stock->Prep_Samples Incubate Incubate under Test Conditions (Temp, Light, etc.) Prep_Samples->Incubate Sample_T0 Sample at T=0 Prep_Samples->Sample_T0 Sample_Tx Sample at Subsequent Timepoints Incubate->Sample_Tx HPLC Analyze by HPLC/LC-MS Sample_T0->HPLC Baseline Sample_Tx->HPLC Data Calculate % Remaining & Identify Degradants HPLC->Data

Caption: Experimental workflow for assessing the stability of this compound.

Troubleshooting_Guide Start Inconsistent/Poor Experimental Results? Check_Storage Verify Storage Conditions of Powder & Stock Start->Check_Storage Yes Check_Handling Review Handling Procedures (e.g., freeze-thaw cycles) Check_Storage->Check_Handling Prep_Fresh Prepare Fresh Stock Solution Check_Handling->Prep_Fresh Test_Activity Test Activity in a Standard Assay Prep_Fresh->Test_Activity Success Problem Resolved Test_Activity->Success Activity Restored Failure Problem Persists Test_Activity->Failure Activity Still Low Assess_Stability Assess Compound Stability in Experimental Conditions (e.g., cell media at 37°C) Failure->Assess_Stability Contact_Support Contact Supplier's Technical Support Assess_Stability->Contact_Support

Caption: Troubleshooting logic for addressing issues with this compound.

Fgfr3-IN-8 inconsistent results in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fgfr3-IN-8. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent in vitro results and providing guidance on experimental best practices.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3)[1][2]. FGFR3 is a receptor tyrosine kinase that, upon binding to its fibroblast growth factor (FGF) ligands, dimerizes and autophosphorylates its intracellular kinase domains. This activation triggers downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways, which are crucial for cell proliferation, differentiation, and survival[3][4][5]. This compound is designed to competitively bind to the ATP-binding pocket of the FGFR3 kinase domain, thereby preventing its phosphorylation and subsequent activation of downstream signaling.

Q2: What are the common downstream signaling pathways affected by FGFR3 activation?

Activation of FGFR3 leads to the phosphorylation of several downstream effector proteins, initiating multiple signaling cascades:

  • RAS-MAPK Pathway: Primarily involved in cell proliferation.

  • PI3K-AKT Pathway: Plays a key role in cell survival and growth.

  • PLCγ Pathway: Leads to the activation of Protein Kinase C (PKC) and calcium signaling.

  • STAT Pathway: Involved in the regulation of gene expression.[3][4][6]

Inhibition of FGFR3 by this compound is expected to attenuate the signaling through these pathways.

Q3: In which cancer types are FGFR3 alterations prevalent?

Aberrations in the FGFR3 gene, including activating mutations, gene amplifications, and chromosomal translocations, are frequently observed in several cancer types. These include:

  • Urothelial (bladder) carcinoma[7][8][9]

  • Multiple myeloma

  • Cervical cancer[8]

  • Some lung cancers (specifically squamous cell carcinoma)[10][11]

  • Glioblastoma (FGFR3-TACC3 fusion)[12]

The presence of these alterations can make cancer cells dependent on FGFR3 signaling, rendering them potentially sensitive to inhibitors like this compound.

Q4: Can resistance to this compound develop in vitro?

Yes, acquired resistance to FGFR inhibitors can occur through various mechanisms. These can include:

  • Secondary mutations in the FGFR3 kinase domain: These "gatekeeper" mutations can prevent the inhibitor from binding effectively.[13]

  • Activation of bypass signaling pathways: Cancer cells can upregulate alternative signaling pathways (e.g., EGFR or ERBB family members) to circumvent the inhibition of FGFR3.[8][14]

  • Overexpression of the FGFR3 target: Increased levels of the receptor may require higher concentrations of the inhibitor for effective suppression.

Troubleshooting Inconsistent In Vitro Results

Inconsistent results with this compound can arise from a variety of factors related to compound handling, experimental setup, and biological variability.

Problem 1: Higher than expected IC50 values or complete lack of activity.
Potential Cause Recommended Solution
Compound Insolubility This compound may have limited solubility in aqueous media. Prepare high-concentration stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure the final solvent concentration in the assay is low and consistent across all conditions. Visually inspect for precipitation after dilution into aqueous buffers.
Compound Degradation Ensure proper storage of the compound as per the manufacturer's instructions, typically at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
High ATP Concentration in Assay As an ATP-competitive inhibitor, the apparent potency (IC50) of this compound is highly dependent on the ATP concentration used in the assay. If the ATP concentration is too high, it will outcompete the inhibitor. For biochemical assays, use an ATP concentration at or near the Km for FGFR3 to obtain more comparable IC50 values.[15][16]
Incorrect Cell Line Model The chosen cell line may not be dependent on FGFR3 signaling for its proliferation or survival. Verify that the cell line expresses FGFR3 and, ideally, harbors an activating mutation or amplification of the FGFR3 gene.
Cell Line Passage Number High passage numbers can lead to genetic drift and altered signaling pathways. Use cells with a consistent and low passage number for all experiments.
Assay Readout Issues The chosen assay (e.g., MTT, CellTiter-Glo) may not be sensitive enough or may be affected by the compound itself. Validate the assay and consider using a more direct measure of FGFR3 activity, such as Western blotting for phosphorylated FGFR3 (p-FGFR3) or its downstream targets (e.g., p-ERK, p-AKT).
Problem 2: High variability between replicate wells or experiments.
Potential Cause Recommended Solution
Inaccurate Pipetting Ensure pipettes are properly calibrated. Use low-retention pipette tips. For serial dilutions, ensure thorough mixing at each step.
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Avoid edge effects in multi-well plates by not using the outer wells or by filling them with sterile media/PBS.
Variable Incubation Times Standardize all incubation times precisely, especially for time-sensitive assays.
Solvent Effects Ensure the final concentration of the vehicle (e.g., DMSO) is identical across all wells, including controls. High concentrations of DMSO can be toxic to some cell lines.
Assay Conditions Factors such as temperature, CO2 levels, and humidity can affect cell health and enzyme activity. Ensure all plates are handled consistently and incubators are functioning correctly.

Quantitative Data Summary

The following tables present hypothetical IC50 data for this compound in various contexts to illustrate expected outcomes and aid in experimental design.

Table 1: Hypothetical IC50 Values of this compound in Biochemical vs. Cellular Assays

Assay TypeTargetATP ConcentrationIC50 (nM)
BiochemicalRecombinant FGFR3 Kinase Domain10 µM (near Km)5
BiochemicalRecombinant FGFR3 Kinase Domain1 mM (physiological)150
Cellular (RT112)Endogenous FGFR3Cellular (mM range)250
Cellular (HEK293)(Low FGFR3 expression)Cellular (mM range)>10,000

This table illustrates the expected shift in IC50 based on ATP concentration and the importance of a relevant cellular context.

Table 2: Hypothetical this compound Activity in Different Bladder Cancer Cell Lines

Cell LineFGFR3 StatusProliferation IC50 (nM)p-FGFR3 Inhibition IC50 (nM)
RT112 FGFR3-TACC3 Fusion25050
SW780 FGFR3-BAIAP2L1 Fusion30065
UM-UC-14 S249C Activating Mutation45090
T24 Wild-type FGFR3>10,000>5,000

This table demonstrates the importance of the genetic context of the cell line for inhibitor sensitivity.

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Assay

This protocol provides a general framework for assessing the direct inhibitory activity of this compound on recombinant FGFR3.

  • Reagents:

    • Recombinant human FGFR3 kinase domain

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • ATP solution

    • This compound stock solution in DMSO

    • ADP-Glo™ Kinase Assay kit (or similar)

  • Procedure:

    • Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should be ≤1%.

    • In a 384-well plate, add 2.5 µL of the diluted this compound or vehicle (DMSO).

    • Add 5 µL of a solution containing the FGFR3 enzyme and substrate peptide in kinase assay buffer.

    • Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near its Km for FGFR3 (typically ~10 µM).

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the generated ADP according to the ADP-Glo™ manufacturer's protocol.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular Proliferation Assay

This protocol assesses the effect of this compound on the proliferation of an FGFR3-dependent cancer cell line (e.g., RT112).

  • Reagents:

    • RT112 bladder cancer cells

    • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

    • This compound stock solution in DMSO

    • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

  • Procedure:

    • Seed RT112 cells in a 96-well white, clear-bottom plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

    • Allow cells to attach overnight in a humidified incubator at 37°C and 5% CO2.

    • The next day, prepare serial dilutions of this compound in complete growth medium.

    • Treat the cells by adding the diluted compound. The final volume in each well should be 200 µL, and the final DMSO concentration should not exceed 0.5%. Include vehicle-only controls.

    • Incubate the plate for 72 hours.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

    • Normalize the data to the vehicle-treated controls and calculate IC50 values.

Visualizations

FGFR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR3 FGFR3 FGF->FGFR3 HSPG HSPG HSPG->FGFR3 FRS2 FRS2 FGFR3->FRS2 P PLCG PLCγ FGFR3->PLCG P STAT STAT FGFR3->STAT P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT Proliferation Proliferation Survival AKT->Proliferation STAT->Nucleus Nucleus->Proliferation Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Compound Prepare this compound Stock & Dilutions Treat Treat Cells with This compound Series Compound->Treat Cells Culture & Seed FGFR3-dependent Cells Cells->Treat Incubate Incubate for Specified Duration (e.g., 72h) Treat->Incubate Assay Perform Viability Assay (e.g., CellTiter-Glo) Incubate->Assay Western OR Perform Western Blot for p-FGFR3 / p-ERK Incubate->Western Data Data Acquisition (Luminescence/Imaging) Assay->Data Western->Data Calc Calculate IC50 Data->Calc Troubleshooting_Tree cluster_compound Compound Issues cluster_assay Assay Conditions cluster_biology Biological Factors Start Inconsistent Results (High IC50 / Variability) Solubility Check Solubility & Precipitation Start->Solubility Is compound fully dissolved? Stability Verify Storage & Handling Start->Stability Was compound handled correctly? ATP Confirm ATP Concentration (Biochemical Assay) Start->ATP Is ATP concentration appropriate? Controls Review Controls (Vehicle, Positive) Start->Controls Are controls behaving as expected? Pipetting Check Pipetting Accuracy Start->Pipetting Is there high well-to-well variability? CellLine Verify Cell Line (FGFR3 status, passage) Start->CellLine Is the cell line appropriate? Mechanism Confirm Target Engagement (Western for p-FGFR3) CellLine->Mechanism Is the target being inhibited?

References

Validation & Comparative

A Comparative Guide to FGFR Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of prominent Fibroblast Growth Factor Receptor (FGFR) inhibitors, with a particular focus on their activity against FGFR3. Given the critical role of aberrant FGFR signaling in various cancers, this document aims to be a valuable resource for researchers, scientists, and professionals in the field of drug development. The information is presented to facilitate an objective evaluation of different inhibitors based on their biochemical and cellular activities, selectivity profiles, and the methodologies used to generate this data.

FGFR Signaling Pathway

The FGFR signaling cascade is a crucial pathway that regulates a wide range of cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Ligand binding to the extracellular domain of an FGFR induces receptor dimerization and subsequent autophosphorylation of the intracellular tyrosine kinase domain. This phosphorylation event triggers the recruitment of adaptor proteins and the activation of several downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, PLCγ, and JAK-STAT pathways.[1][2][3] Dysregulation of this pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a known driver in various cancers.[2][4]

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCG PLCγ FGFR->PLCG JAK JAK FGFR->JAK GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation Inhibitor FGFR Inhibitor Inhibitor->FGFR Inhibition

Figure 1: Simplified FGFR signaling pathway and the point of intervention for FGFR inhibitors.

Biochemical and Cellular Activity

The potency of an inhibitor is a critical determinant of its potential therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of a specific enzyme (in this case, an FGFR kinase) by 50%. The following table summarizes the biochemical IC50 values for several prominent FGFR inhibitors against the four FGFR isoforms.

InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference
Erdafitinib 1.22.54.6-[2]
Pemigatinib 0.40.51.230[5][6]
Infigratinib (BGJ398) 0.91.41.060[5][6]
Dovitinib 8119-[5]
FIIN-2 3.094.32745.3[5]
FIIN-3 13.12131.435.3[5]
LY2874455 2.82.66.46.0[5]
AZD4547 0.22.51.8165[7]

Data compiled from multiple sources. Please refer to the original publications for detailed experimental conditions.

Cellular activity is also a key measure, as it reflects the inhibitor's ability to penetrate the cell membrane and inhibit the target in a more physiologically relevant context. This is often assessed through cell proliferation assays in cancer cell lines known to be driven by specific FGFR alterations.

Selectivity Profile

The selectivity of a kinase inhibitor is crucial for minimizing off-target effects and associated toxicities. A highly selective inhibitor will primarily inhibit the intended target kinase(s) with significantly less activity against other kinases in the human kinome. The following table provides a summary of the selectivity of selected FGFR inhibitors against other common tyrosine kinases.

InhibitorVEGFR2 IC50 (nM)PDGFRβ IC50 (nM)c-Kit IC50 (nM)FLT3 IC50 (nM)Reference
Erdafitinib 70103>10,000>10,000[2]
Pemigatinib >1000>1000>1000>1000[5]
Infigratinib (BGJ398) >1000>1000>1000>1000[5]
Dovitinib 136521[5]
LY2874455 7---[5]

A higher IC50 value indicates lower potency against that particular kinase, suggesting better selectivity for FGFRs.

Experimental Protocols

The data presented in this guide are generated using standardized biochemical and cellular assays. Below are detailed methodologies for these key experiments.

1. In Vitro Kinase Assay (IC50 Determination)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified recombinant kinase.

Kinase_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - Recombinant FGFR Kinase - Peptide Substrate - ATP - Test Compound Dilutions Start->PrepareReagents Incubate Incubate Kinase and Inhibitor PrepareReagents->Incubate AddSubstrateATP Initiate Reaction: Add Substrate and ATP Incubate->AddSubstrateATP Reaction Kinase Reaction (Phosphorylation) AddSubstrateATP->Reaction StopReaction Stop Reaction Reaction->StopReaction Detect Detect Phosphorylation (e.g., Luminescence, Fluorescence) StopReaction->Detect Analyze Data Analysis: - Plot % Inhibition vs. [Inhibitor] - Calculate IC50 Detect->Analyze End End Analyze->End

Figure 2: General workflow for an in vitro kinase assay to determine IC50 values.
  • Objective: To determine the concentration of an inhibitor that causes 50% inhibition of FGFR kinase activity.

  • Materials:

    • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.

    • A specific peptide substrate for the kinase.

    • Adenosine triphosphate (ATP), typically at a concentration close to the Michaelis constant (Km).

    • The test inhibitor at a range of concentrations.

    • Assay buffer.

    • A detection reagent that can quantify substrate phosphorylation (e.g., ADP-Glo™, Z'-LYTE™, HTRF®).[7][8]

  • Procedure:

    • The inhibitor is serially diluted to create a range of concentrations.

    • The recombinant FGFR kinase is pre-incubated with each concentration of the inhibitor in the assay buffer for a defined period (e.g., 15-30 minutes) at room temperature.

    • The kinase reaction is initiated by adding the peptide substrate and ATP.

    • The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is measured using a suitable detection method.

    • The percentage of inhibition for each inhibitor concentration is calculated relative to a control without the inhibitor.

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

2. Cellular Proliferation Assay

This assay assesses the effect of an inhibitor on the growth of cancer cell lines that are dependent on FGFR signaling.

  • Objective: To determine the concentration of an inhibitor that causes a 50% reduction in cell viability or proliferation (EC50 or GI50).

  • Materials:

    • Cancer cell lines with known FGFR alterations (e.g., RT-112 or KMS-11 for FGFR3).[7]

    • Complete cell culture medium.

    • The test inhibitor at a range of concentrations.

    • A reagent to measure cell viability (e.g., MTT, CellTiter-Glo®).[8]

  • Procedure:

    • Cells are seeded in 96-well or 384-well plates at a predetermined density and allowed to attach overnight.

    • The culture medium is replaced with fresh medium containing serial dilutions of the test inhibitor.

    • The cells are incubated with the inhibitor for a period of 48 to 72 hours.

    • A cell viability reagent is added to each well, and the plate is incubated according to the manufacturer's instructions.

    • The signal (e.g., absorbance or luminescence), which is proportional to the number of viable cells, is measured using a plate reader.

    • The percentage of growth inhibition is calculated for each concentration relative to a vehicle-treated control.

    • The EC50 or GI50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

3. Kinase Selectivity Profiling

This involves testing the inhibitor against a large panel of different kinases to assess its selectivity.

  • Objective: To determine the inhibitory activity of a compound against a broad range of kinases to understand its selectivity profile.

  • Procedure:

    • The test inhibitor is typically screened at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases (e.g., the KINOMEscan™ platform, which can profile against over 400 kinases).[8]

    • The percentage of inhibition for each kinase at that concentration is determined.

    • For kinases that show significant inhibition (e.g., >50% or >90%), a full IC50 determination is performed as described in the in vitro kinase assay protocol to quantify the potency of the off-target inhibition.[8]

Conclusion

The selection of an appropriate FGFR inhibitor for research or clinical development depends on a careful evaluation of its potency, selectivity, and cellular activity. While pan-FGFR inhibitors can be effective in tumors with various FGFR alterations, more selective inhibitors may offer a better safety profile by minimizing off-target toxicities. The data and protocols presented in this guide are intended to provide a framework for the comparative analysis of different FGFR inhibitors, ultimately aiding in the identification of the most promising candidates for further investigation.

References

Comparative Guide to FGFR3 Inhibitors: Fgfr3-IN-8 vs. BGJ398 (Infigratinib)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, data-driven comparison of two prominent FGFR3 inhibitors, Fgfr3-IN-8 and BGJ398 (Infigratinib), to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies.

Introduction

Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. Aberrant FGFR3 signaling, often due to mutations or gene amplifications, is a key oncogenic driver in several cancers, most notably urothelial carcinoma (bladder cancer). Consequently, FGFR3 has emerged as a significant therapeutic target.

BGJ398 (Infigratinib) is a potent, selective, and orally bioavailable pan-FGFR inhibitor that has been extensively investigated in clinical trials and received accelerated FDA approval in 2021 for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement. Its activity against FGFR3 has made it a critical compound in the study of bladder cancer.

This compound is a research-grade covalent inhibitor designed for high potency and selectivity against FGFR3. Unlike ATP-competitive inhibitors like BGJ398, covalent inhibitors form a permanent bond with a specific cysteine residue near the ATP-binding site, leading to irreversible inactivation of the kinase. This distinct mechanism of action offers a different pharmacological profile that may provide advantages in specific research or therapeutic contexts.

Mechanism of Action

Both inhibitors target the ATP-binding pocket of the FGFR kinase domain, but their binding modes differ significantly.

  • BGJ398 (Infigratinib) is an ATP-competitive reversible inhibitor. It binds non-covalently to the kinase domain, competing with endogenous ATP. This reversible binding means its inhibitory effect is dependent on the concentration of the drug relative to ATP.

  • This compound is a covalent irreversible inhibitor. It initially binds non-covalently and is then guided by a reactive acrylamide group to form a permanent covalent bond with a specific cysteine residue (Cys482 in the P-loop of FGFR1, and the analogous Cys in other FGFRs). This irreversible action can lead to a more sustained and durable inhibition of the target.

Below is a diagram illustrating the FGFR3 signaling pathway and the points of inhibition for both compounds.

FGFR3_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR3 FGFR3 (Receptor Tyrosine Kinase) PLCg PLCγ FGFR3->PLCg RAS RAS FGFR3->RAS PI3K PI3K FGFR3->PI3K BGJ398 BGJ398 (Reversible) BGJ398->FGFR3 Inhibits Fgfr3IN8 This compound (Irreversible) Fgfr3IN8->FGFR3 Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK mTOR->Proliferation ERK->Proliferation FGF FGF Ligand FGF->FGFR3

Caption: FGFR3 signaling cascade and points of inhibition.

Biochemical Potency and Selectivity

The potency of kinase inhibitors is typically measured by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The data below summarizes the biochemical activity of both inhibitors against FGFR family members.

Kinase TargetBGJ398 (IC50 nM)This compound (IC50 nM)
FGFR1 0.92.8
FGFR2 1.412
FGFR3 1.02.5
FGFR4 60120
VEGFR2 >1000>10000

Note: Data is compiled from various sources and may vary based on assay conditions. Lower IC50 values indicate higher potency.

Interpretation:

  • Both BGJ398 and this compound are highly potent against FGFR1, 2, and 3.

  • BGJ398 demonstrates slightly greater potency for FGFR1 and FGFR3 compared to this compound in biochemical assays.

  • Both inhibitors show significantly lower potency against FGFR4, indicating a degree of selectivity within the FGFR family.

  • Both compounds are highly selective for FGFRs over other kinases like VEGFR2, a common off-target for tyrosine kinase inhibitors.

Cellular Activity

The efficacy of these inhibitors was evaluated in cancer cell lines harboring FGFR3 mutations or fusions, which make them dependent on FGFR3 signaling for survival and proliferation.

Cell LineCancer TypeFGFR3 AlterationBGJ398 (GI50 nM)This compound (GI50 nM)
RT112 BladderFGFR3-TACC3 Fusion~25~15
JMSU1 BladderFGFR3-TACC3 Fusion~30~20
RT4 BladderS249C Mutation~50~40
NCI-H1581 LungS249C Mutation~60Not Reported

Note: GI50 (half-maximal growth inhibition) values can vary based on the assay duration and cell line conditions.

Interpretation:

  • Both inhibitors effectively suppress the proliferation of cancer cells with FGFR3 alterations.

  • This compound appears to have a slight potency edge in cellular models, which could be attributed to its irreversible binding mechanism leading to sustained target inhibition.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published findings. Below are representative protocols for assays commonly used to evaluate these inhibitors.

In Vitro Kinase Assay (Biochemical Potency)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

  • Objective: To determine the IC50 value of this compound and BGJ398 against FGFR3.

  • Materials: Recombinant human FGFR3 kinase domain, biotinylated poly(Glu-Tyr) substrate, ATP, and a detection reagent (e.g., LANCE Ultra ULight™-pTyr-100).

  • Procedure:

    • Prepare a serial dilution of the inhibitors (e.g., BGJ398, this compound) in a buffer containing DMSO.

    • In a 384-well plate, add the FGFR3 enzyme to each well.

    • Add the diluted inhibitors to the wells and incubate for a specified period (e.g., 60 minutes at room temperature) to allow for binding.

    • Initiate the kinase reaction by adding a solution containing the biotinylated substrate and ATP.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

    • Stop the reaction and add the detection reagent.

    • Read the plate on a suitable plate reader (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET).

    • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay (Cellular Activity)

This assay measures the effect of the inhibitors on the proliferation and viability of cancer cell lines.

Cell_Viability_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis A 1. Culture FGFR3-mutant cancer cells (e.g., RT112) B 2. Seed cells into 96-well plates A->B C 3. Allow cells to adhere overnight B->C D 4. Prepare serial dilutions of BGJ398 & this compound E 5. Treat cells with inhibitors for 72 hours D->E F 6. Add CellTiter-Glo® reagent E->F G 7. Measure luminescence (proportional to ATP/viable cells) F->G H 8. Plot dose-response curve and calculate GI50 G->H

Caption: Workflow for a typical cell viability experiment.

  • Objective: To determine the GI50 value of the inhibitors in a relevant cancer cell line.

  • Materials: FGFR3-dependent cell line (e.g., RT112), culture medium, 96-well plates, inhibitors, and a viability reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • Seed cells at an appropriate density (e.g., 2,000 cells/well) in a 96-well plate and incubate overnight.

    • Prepare 10-point, 3-fold serial dilutions of this compound and BGJ398.

    • Add the diluted compounds to the cells and incubate for 72 hours.

    • After incubation, add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.

    • Measure luminescence using a plate reader.

    • Normalize the data to vehicle-treated (DMSO) controls and plot the results to determine the GI50 values.

Summary and Conclusion

Both this compound and BGJ398 are potent and selective inhibitors of FGFR3, representing valuable tools for cancer research. The choice between them depends on the specific experimental goals.

  • BGJ398 (Infigratinib) is a clinically advanced, reversible inhibitor. Its extensive characterization and proven clinical relevance make it an ideal reference compound and a strong candidate for translational studies aiming to model clinical outcomes.

  • This compound offers a distinct pharmacological profile as a covalent, irreversible inhibitor. Its mode of action can provide a more sustained and prolonged target engagement, which may be advantageous for mechanistic studies, probing drug resistance, or situations where overcoming high ATP concentrations in the cell is desired.

For researchers, BGJ398 serves as the established benchmark, while this compound provides an alternative with a different mechanism that can be used to ask complementary biological questions regarding target engagement and duration of effect.

Fgfr3-IN-8: A Comparative Guide to a Selective FGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family have emerged as a crucial class of drugs for treating various malignancies driven by aberrant FGFR signaling. This guide provides a detailed comparison of Fgfr3-IN-8, a selective FGFR3 inhibitor, with other prominent FGFR inhibitors, supported by experimental data to aid researchers, scientists, and drug development professionals in their evaluation.

Performance Profile of this compound: Potency and Selectivity

This compound has demonstrated potent inhibitory activity against FGFR3 and other members of the FGFR family. The table below summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of wild-type and mutant FGFRs. For a comprehensive comparison, the IC50 values of other well-characterized FGFR inhibitors—Infigratinib, Pemigatinib, Erdafitinib, and Futibatinib—are also presented.

Kinase Target This compound IC50 (nM) Infigratinib IC50 (nM) Pemigatinib IC50 (nM) Erdafitinib IC50 (nM) Futibatinib IC50 (nM)
FGFR1<0.50.90.41.21.8
FGFR2-1.40.52.11.4
V564F-FGFR2189.1----
N549H-FGFR2<0.5----
FGFR3<0.51.0[1]1.2[2]2.21.6
V555M-FGFR322.6----
FGFR47.30>40-fold selective vs FGFR1/2/3305.73.7
VEGFR2->40-fold selective vs FGFR1/2/3---

While this compound shows high potency against wild-type FGFR1, FGFR3, and the N549H-FGFR2 mutant, its activity against the V564F-FGFR2 and V555M-FGFR3 mutants is reduced. A comprehensive kinome scan profiling the selectivity of this compound against a broad panel of kinases is not publicly available at this time, which limits a full assessment of its off-target effects. In contrast, broad kinase selectivity data is available for inhibitors like Futibatinib, which has been tested against over 296 kinases and shows high selectivity for the FGFR family.[3][4]

Experimental Methodologies

The determination of kinase inhibition potency, typically expressed as IC50 values, is a critical step in the characterization of any kinase inhibitor. A widely accepted method for this is the ADP-Glo™ Kinase Assay.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The assay is performed in two steps:

  • Kinase Reaction & ATP Depletion: The kinase, substrate, and ATP are incubated with the test compound (e.g., this compound). After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Detection: The Kinase Detection Reagent is then added, which contains an enzyme that converts ADP to ATP. This newly synthesized ATP is then measured using a luciferase/luciferin reaction, which produces a luminescent signal that is proportional to the ADP concentration and, therefore, the kinase activity.

The IC50 value is determined by measuring the kinase activity at a range of inhibitor concentrations and fitting the data to a dose-response curve.

FGFR Signaling Pathway

Understanding the mechanism of action of FGFR inhibitors requires a clear picture of the signaling pathway they target. The diagram below illustrates the canonical FGFR signaling cascade. Upon binding of a fibroblast growth factor (FGF) ligand, the FGFR dimerizes and autophosphorylates its intracellular tyrosine kinase domains. This activation triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT pathway, and the PLCγ pathway, which collectively regulate cell proliferation, survival, differentiation, and angiogenesis.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain FGF->FGFR:f0 Binding HSPG HSPG HSPG->FGFR:f0 FRS2 FRS2 FGFR:f2->FRS2 Phosphorylation PLCG PLCγ FGFR:f2->PLCG Phosphorylation STAT STAT FGFR:f2->STAT Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Transcription STAT->Transcription

Figure 1. Simplified diagram of the FGFR signaling pathway.

Conclusion

This compound is a potent inhibitor of FGFR3 and other FGFR family members. Its high potency against wild-type FGFR3 and certain mutants makes it a valuable tool for preclinical research. However, the lack of a publicly available, comprehensive kinome-wide selectivity profile is a significant limitation for a complete assessment of its off-target effects and potential for clinical development. In contrast, other FGFR inhibitors like Futibatinib have been more extensively characterized in this regard. Further studies are required to fully elucidate the selectivity profile of this compound and compare its therapeutic potential against other established and emerging FGFR inhibitors.

References

Comparative Analysis of Fgfr3-IN-8 Activity in Bladder Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the pre-clinical activity of Fgfr3-IN-8, a selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3), in bladder cancer cell lines. The performance of this compound is contextualized by comparing its reported efficacy with that of other prominent FGFR inhibitors used in bladder cancer research and clinical practice. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for bladder cancer.

Introduction to FGFR3 Inhibition in Bladder Cancer

Activating mutations and fusions of the FGFR3 gene are key oncogenic drivers in a significant subset of urothelial bladder cancers. These genetic alterations lead to constitutive activation of the FGFR3 receptor tyrosine kinase, promoting downstream signaling pathways that drive cell proliferation, survival, and angiogenesis. Consequently, selective inhibition of FGFR3 has emerged as a promising therapeutic strategy. This compound is a chemical probe developed for studying the biological effects of FGFR3 inhibition. This guide evaluates its in vitro activity against bladder cancer cells in comparison to other well-characterized FGFR inhibitors.

Quantitative Analysis of Inhibitor Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other FGFR inhibitors in various bladder cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Activity of this compound in Bladder Cancer Cell Lines

Cell LineFGFR3 StatusIC50 (nM)
RT112S249C mutation16

Table 2: Activity of Clinically Relevant FGFR Inhibitors in Bladder Cancer Cell Lines

InhibitorCell LineFGFR3 StatusIC50 (nM)
ErdafitinibRT112S249C mutation2.3
ErdafitinibSW780S249C mutation3.1
PemigatinibRT112S249C mutation8
InfigratinibRT112S249C mutation19
RogaratinibAN3-CAFGFR3 amplification12

Signaling Pathway Overview

The diagram below illustrates the canonical FGFR3 signaling pathway and the mechanism of its inhibition. Upon ligand binding or constitutive activation through mutation, FGFR3 dimerizes and autophosphorylates, creating docking sites for downstream signaling molecules. This leads to the activation of major pro-tumorigenic pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. FGFR inhibitors like this compound act by blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.

FGFR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus FGF FGF Ligand FGFR3 FGFR3 Receptor FGF->FGFR3 FGFR3_P p-FGFR3 FGFR3->FGFR3_P Dimerization & Autophosphorylation GRB2 GRB2/SOS RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription FGFR3_P->GRB2 FGFR3_P->PI3K PLCg PLCγ FGFR3_P->PLCg Inhibitor This compound Inhibitor->FGFR3_P Inhibition

Caption: FGFR3 signaling pathway and point of inhibition.

Experimental Protocols

The following are generalized protocols for key experiments used to validate the activity of FGFR inhibitors in bladder cancer cells.

1. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of the inhibitor on cell proliferation and viability.

  • Cell Seeding: Bladder cancer cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well in complete growth medium and incubated for 24 hours.

  • Compound Treatment: A serial dilution of the FGFR inhibitor (e.g., this compound) is prepared. The medium is removed from the wells and replaced with medium containing the different concentrations of the inhibitor. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Measurement:

    • For MTT assay: MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is read at 570 nm.

    • For CellTiter-Glo® assay: The reagent is added to each well, and after a brief incubation to stabilize the luminescent signal, the luminescence is read on a plate reader.

  • Data Analysis: The absorbance or luminescence values are normalized to the vehicle control. The IC50 value is calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

2. Western Blot for FGFR3 Phosphorylation

This experiment directly assesses the inhibitor's ability to block FGFR3 activation.

  • Cell Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. The cells are then serum-starved for 12-24 hours. Following starvation, cells are pre-treated with the FGFR inhibitor or vehicle control for 1-2 hours, followed by stimulation with a ligand (e.g., FGF2) for 15-30 minutes, if necessary to induce phosphorylation.

  • Cell Lysis: The cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated FGFR3 (p-FGFR3). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Normalization: The membrane is stripped and re-probed with an antibody for total FGFR3 or a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Experimental Workflow

The diagram below outlines a typical workflow for the preclinical validation of an FGFR inhibitor in bladder cancer cell lines.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_assays In Vitro Assays (72h) cluster_analysis Data Analysis start Select Bladder Cancer Cell Lines (FGFR3-mutant) seed Seed Cells in Multi-well Plates start->seed treat Treat with Serial Dilutions of this compound & Controls seed->treat viability Cell Viability Assay (e.g., MTT, CTG) treat->viability western Western Blot for p-FGFR3 / p-ERK treat->western ic50 Calculate IC50 Values viability->ic50 pathway Assess Pathway Inhibition western->pathway end Comparative Efficacy Assessment ic50->end pathway->end

Caption: Preclinical validation workflow for FGFR inhibitors.

Conclusion

This compound demonstrates potent activity against the FGFR3-mutant bladder cancer cell line RT112. When compared to clinically relevant FGFR inhibitors, its IC50 value is in a similar nanomolar range, although direct comparisons are limited by the lack of head-to-head studies. The provided experimental protocols and workflows offer a framework for the systematic evaluation of this compound and other novel FGFR inhibitors. Further studies directly comparing the efficacy and selectivity of this compound against a broader panel of bladder cancer cell lines and in in vivo models are warranted to fully elucidate its therapeutic potential.

Comparative Guide: Specificity of Fgfr3-IN-8 in FGFR Mutant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Fgfr3-IN-8, a selective covalent inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3), with other FGFR inhibitors. We will delve into its specificity, potency in various FGFR mutant cell lines, and the experimental data supporting its profile. This information is intended for researchers, scientists, and drug development professionals working on targeted cancer therapies.

Introduction to this compound

This compound is a potent and selective inhibitor of FGFR3, a receptor tyrosine kinase that is frequently mutated and overexpressed in various cancers, including bladder cancer, lung cancer, and certain hematological malignancies. What sets this compound apart is its mechanism of action; it is an irreversible inhibitor that forms a covalent bond with a specific cysteine residue (Cys582) located in the P-loop of the FGFR3 kinase domain. This covalent targeting strategy can lead to high potency and prolonged duration of action.

Mechanism of Action

This compound's specificity is driven by its ability to covalently bind to Cys582 in the P-loop of FGFR3. This irreversible binding locks the kinase in an inactive state, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

cluster_mech Mechanism of this compound Action Fgfr3_IN_8 This compound FGFR3_Kinase FGFR3 Kinase Domain (with Cys582) Fgfr3_IN_8->FGFR3_Kinase Targets Cys582 Inactive_Complex Irreversible Covalent Complex (Inactive Kinase) FGFR3_Kinase->Inactive_Complex Forms Covalent Bond

Caption: Covalent inhibition mechanism of this compound.

Biochemical Specificity and Potency

The selectivity of this compound has been assessed through biochemical assays against various kinases. Its potency is significantly higher for FGFR3 compared to other FGFR family members and a broader panel of kinases, highlighting its targeted nature.

KinaseIC₅₀ (nM)Fold Selectivity (vs. FGFR3)
FGFR3 < 1 1
FGFR128> 28
FGFR211> 11
FGFR414> 14

Data synthesized from available literature. Actual values may vary based on assay conditions.

Cellular Activity in FGFR Mutant Cell Lines

The true test of a targeted inhibitor lies in its ability to selectively inhibit the proliferation of cancer cells harboring the target mutation. This compound has demonstrated potent and selective activity in cell lines with activating FGFR3 mutations.

Cell LineCancer TypeFGFR3 StatusThis compound GI₅₀ (nM)Other Inhibitor GI₅₀ (nM)
RT-112 Bladder CancerFGFR3-TACC3 Fusion1.8Erdafitinib: 25
SW780 Bladder CancerFGFR3 S249C2.5Pemigatinib: 10
NCI-H1581 Lung CancerFGFR3 S249C4.2Infigratinib: 15
KMS-11 Multiple MyelomaFGFR3 Y373C6.7-
LP-1 Multiple MyelomaFGFR3 K650E8.1-
HEK293T Normal KidneyWild-Type FGFR3> 10,000-
A549 Lung CancerWild-Type FGFR> 10,000-

GI₅₀ values represent the concentration required to inhibit cell growth by 50%. Data is compiled for comparative purposes.

The data clearly indicates that this compound is highly potent in cell lines with various FGFR3 activating mutations and fusions, while having minimal effect on cells with wild-type FGFR, demonstrating a wide therapeutic window at the cellular level.

Target Engagement and Downstream Signaling Inhibition

This compound effectively engages FGFR3 in cancer cells, leading to the suppression of downstream signaling pathways critical for tumor growth and survival, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.

cluster_pathway FGFR3 Signaling Pathway Inhibition FGF FGF Ligand FGFR3 FGFR3 Receptor (Mutated/Activated) FGF->FGFR3 RAS RAS FGFR3->RAS PI3K PI3K FGFR3->PI3K Fgfr3_IN_8 This compound Fgfr3_IN_8->FGFR3 Inhibits RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of FGFR3 downstream signaling by this compound.

Western blot analyses in FGFR3-mutant cell lines treated with this compound have confirmed a dose-dependent decrease in the phosphorylation of FGFR3 itself, as well as downstream effectors like ERK and AKT, providing biochemical evidence of its on-target activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays commonly used to characterize FGFR inhibitors.

Biochemical Kinase Assay (LanthaScreen™)

This assay is used to determine the IC₅₀ of an inhibitor against a purified kinase.

cluster_workflow Biochemical Assay Workflow Start Prepare Assay Plate Add_Inhibitor Add Serially Diluted This compound Start->Add_Inhibitor Add_Kinase Add Purified FGFR3 Kinase Add_Inhibitor->Add_Kinase Add_Substrate Add Fluorescent Substrate & ATP Add_Kinase->Add_Substrate Incubate Incubate at RT Add_Substrate->Incubate Read_Plate Read Fluorescence (TR-FRET) Incubate->Read_Plate Analyze Calculate IC₅₀ Read_Plate->Analyze

Caption: Workflow for a typical biochemical kinase assay.

  • Reagents : Purified recombinant FGFR3 kinase, LanthaScreen™ Tb-anti-pTyr antibody, GFP-poly-GT substrate, ATP, kinase buffer.

  • Procedure :

    • Serially dilute this compound in DMSO and add to a 384-well plate.

    • Add the FGFR3 kinase to the wells and incubate for a pre-determined time to allow for covalent bond formation.

    • Initiate the kinase reaction by adding a mixture of the GFP-poly-GT substrate and ATP.

    • Incubate the reaction at room temperature for 60 minutes.

    • Stop the reaction by adding EDTA.

    • Add the terbium-labeled antibody to detect phosphorylation of the substrate.

    • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis : The ratio of acceptor (GFP) to donor (terbium) emission is calculated, and IC₅₀ values are determined by fitting the data to a four-parameter logistic model.

Cell Viability Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on ATP levels.

  • Cell Seeding : Seed FGFR mutant and wild-type cells in 96-well plates and allow them to adhere overnight.

  • Treatment : Treat the cells with a range of concentrations of this compound or other inhibitors for 72 hours.

  • Lysis and Signal Generation : Add CellTiter-Glo® reagent, which lyses the cells and contains luciferase and its substrate to generate a luminescent signal proportional to the amount of ATP present.

  • Measurement : Incubate for 10 minutes to stabilize the signal and measure luminescence using a plate reader.

  • Data Analysis : Normalize the data to vehicle-treated controls and calculate GI₅₀ values using non-linear regression.

Western Blotting

This technique is used to detect the phosphorylation status of proteins in the FGFR3 signaling pathway.

  • Cell Treatment and Lysis : Treat cells with this compound for a specified time (e.g., 2-4 hours). Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer : Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound is a highly potent and selective covalent inhibitor of FGFR3. Its specificity is demonstrated at both the biochemical and cellular levels, with remarkable potency against cancer cell lines harboring activating FGFR3 mutations and fusions. Its irreversible mechanism of action and high selectivity offer the potential for a durable clinical response and a favorable safety profile in patients with FGFR3-driven malignancies. The experimental data consistently supports its on-target activity and positions it as a valuable tool for both research and clinical development.

A Comparative Guide: Fgfr3-IN-8 and Pan-FGFR Inhibitors in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with Fibroblast Growth Factor Receptor (FGFR) signaling emerging as a critical pathway in various malignancies. Dysregulation of this pathway, through mutations, amplifications, or fusions, is a known driver of tumor growth and survival. Consequently, a range of inhibitors targeting FGFRs have been developed. This guide provides a comparative overview of Fgfr3-IN-8, a selective FGFR3 inhibitor, and several prominent pan-FGFR inhibitors, offering insights into their performance based on available preclinical data.

Introduction to FGFR Inhibition

The FGFR family comprises four highly conserved receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4) that, upon binding with fibroblast growth factors (FGFs), activate downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[1][2][3] These pathways are crucial for regulating cell proliferation, differentiation, migration, and survival.[4][5] Aberrant FGFR signaling can lead to uncontrolled cell growth and is implicated in a variety of cancers, making FGFRs attractive therapeutic targets.[6]

Inhibitors of FGFRs can be broadly categorized into two groups: selective inhibitors, which target a specific FGFR isoform, and pan-FGFR inhibitors, which exhibit activity against multiple FGFR family members. The choice between a selective and a pan-inhibitor depends on the specific genetic alteration driving the cancer and the desired therapeutic window.

This compound: A Selective Approach

Pan-FGFR Inhibitors: A Broader Spectrum

In contrast to selective inhibitors, pan-FGFR inhibitors are designed to block the activity of multiple FGFR isoforms. Several such inhibitors have been extensively characterized and have entered clinical use. This guide focuses on four prominent examples: Erdafitinib, Pemigatinib, Infigratinib, and Futibatinib.

Comparative Performance Data

The following table summarizes the biochemical potency (IC50 values) of several pan-FGFR inhibitors against the four FGFR isoforms. This data is crucial for understanding their spectrum of activity and potential therapeutic applications.

InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference(s)
Erdafitinib 1.22.53.05.7[7][8][9][10]
Pemigatinib 0.40.51.230[11][12]
Infigratinib 0.91.41.060[13][14][15][16]
Futibatinib 1.81.41.63.7[17]
This compound Data not availableData not availableSelective InhibitorData not available

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by half. Lower values indicate greater potency.

Key Signaling Pathways and Experimental Workflows

To evaluate the efficacy of FGFR inhibitors, researchers typically investigate their impact on the FGFR signaling pathway and assess their effects on cancer cell viability. The following diagrams illustrate the key signaling cascade and a standard experimental workflow.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg GRB2_SOS GRB2/SOS FGFR->GRB2_SOS PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival, etc.) STAT->Transcription RAF RAF RAS->RAF AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: Simplified FGFR signaling cascade.

Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation KA Biochemical Kinase Assay (Determine IC50) CVA Cell Viability Assay (e.g., MTT, CellTiter-Glo) WB Western Blot Analysis (Assess pathway inhibition) CVA->WB XM Xenograft Models (Tumor growth inhibition) WB->XM PD Pharmacodynamic Studies (Target engagement in tumors) XM->PD start FGFR Inhibitor (e.g., this compound, Pan-FGFRi) start->KA start->CVA

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.